Albaconazole

Catalog No.
S517838
CAS No.
187949-02-6
M.F
C20H16ClF2N5O2
M. Wt
431.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albaconazole

CAS Number

187949-02-6

Product Name

Albaconazole

IUPAC Name

7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one

Molecular Formula

C20H16ClF2N5O2

Molecular Weight

431.8 g/mol

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1

InChI Key

UHIXWHUVLCAJQL-MPBGBICISA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-chloro-3-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)quinazolin-4(3H)-one, albaconazole, UR 9825, UR-9825

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl

The exact mass of the compound Albaconazole is 431.0961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Albaconazole mechanism of action CYP51 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Albaconazole (developmental code UR-9825) is a fluorinated triazole antifungal agent characterized by the presence of an N-morpholine ring and a 7-chloro-quinazolin-4-one core structure [1] [2]. It belongs to the class of triazolylbutanol antifungals derived from structural modifications of voriconazole, designed to improve antifungal spectrum, pharmacokinetic properties, and toxicity profiles [1].

The drug exhibits a favorable pharmacokinetic profile with high plasma protein binding (98%), an extensive volume of distribution, and a prolonged half-life ranging from 30 to 56 hours, supporting once-weekly dosing in clinical settings [1]. Beyond its primary antifungal indications, recent research has explored its application against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, leveraging the conservation of the CYP51 target across pathogenic fungi and trypanosomatids [3] [4].

Molecular Mechanism of Action

Target Identification and Biological Context

This compound exerts its therapeutic effect by specifically inhibiting the fungal enzyme sterol 14α-demethylase, also known as CYP51 or Erg11 [5] [6]. This cytochrome P450 monooxygenase is essential for ergosterol biosynthesis, a critical component of fungal cell membranes that regulates membrane permeability and fluidity [5] [6].

CYP51 catalyzes a three-step oxidative reaction that removes the 14α-methyl group from sterol precursors such as lanosterol, 24,25-dihydrolanosterol, or obtusifoliol [5]. This demethylation initiates the post-squalene portion of the sterol biosynthesis pathway, ultimately leading to the production of mature ergosterol in fungi [5] [6].

The DOT visualization below illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound:

G Squalene Squalene Squalene_2_3_epoxide Squalene_2_3_epoxide Squalene->Squalene_2_3_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_2_3_epoxide->Lanosterol Lanosterol synthase 14α-methyl\nlanosterol 14α-methyl lanosterol Lanosterol->14α-methyl\nlanosterol 14α-demethyl\nlanosterol 14α-demethyl lanosterol 14α-methyl\nlanosterol->14α-demethyl\nlanosterol CYP51 (Normal Catalysis) Ergosterol Ergosterol 14α-demethyl\nlanosterol->Ergosterol Multiple enzymatic steps This compound This compound This compound->14α-methyl\nlanosterol Inhibits CYP51 Inhibition Inhibition

Ergosterol biosynthesis pathway with this compound inhibition point.

Structural Basis of CYP51 Inhibition

The inhibition of CYP51 by this compound occurs through a dual mechanism:

  • Heme Iron Coordination: The nitrogen atom (N-4) in the triazole ring of this compound forms a coordinate covalent bond with the ferric iron (Fe³⁺) in the protoporphyrin IX moiety of CYP51 [6]. This coordination blocks the enzyme's ability to bind and activate molecular oxygen, thereby preventing the catalytic cycle from proceeding [7] [6].

  • Steric Hindrance: The lipophilic side chains of this compound, particularly the 7-chloro-quinazolin-4-one group and the difluorophenyl ring, occupy the substrate access channel and active site cavity of CYP51 [1] [2]. This steric blockade prevents the natural sterol substrate (lanosterol) from binding properly, effectively competing with the enzyme's physiological substrate [7].

The DOT visualization below represents the molecular interactions between this compound and the CYP51 active site:

G cluster_0 CYP51 Enzyme Structure This compound This compound CYP51_Enzyme CYP51_Enzyme This compound->CYP51_Enzyme 1. Binds to active site Heme_Group Heme_Group This compound->Heme_Group 2. Coordinates to iron (Fe³⁺) atom Active_Site Active_Site This compound->Active_Site 3. Blocks substrate binding CYP51_Enzyme->Heme_Group Contains Heme_Group->Active_Site Located in

Molecular interactions between this compound and CYP51 enzyme.

Cellular Consequences of CYP51 Inhibition

The pharmacological inhibition of CYP51 by this compound triggers a cascade of cellular events in fungal pathogens:

  • Ergosterol Depletion: Failure to demethylate lanosterol disrupts the ergosterol biosynthesis pathway, leading to critically low levels of mature ergosterol in fungal cell membranes [6].
  • Toxic Methylated Sterol Accumulation: The accumulation of 14α-methylsterols, including lanosterol and other methylated intermediates, incorporates into fungal membranes [6].
  • Membrane Dysfunction: The altered sterol composition increases membrane permeability, disrupts membrane-associated enzyme systems, and inhibits fungal cell growth and replication [6].
  • Morphological Changes: Depletion of ergosterol and accumulation of toxic sterols lead to cellular stress, abnormal morphological changes, and ultimately fungal cell death [5].

Quantitative Potency and Selectivity

In Vitro Antifungal Activity Spectrum

This compound demonstrates potent activity against a broad spectrum of pathogenic fungi, as evidenced by the following minimum inhibitory concentration (MIC) data:

Table 1: In vitro antifungal activity of this compound against Candida species [2]

Organism (Strain) This compound MIC (μg/mL) Fluconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
C. albicans (CAAL93) 0.003 ± 0.002 0.062 ± 0.052 0.005 ± 0.001
C. albicans (CAAL97) <0.001 0.018 ± 0.002 <0.003
C. krusei (CAKR7) 0.022 ± 0.010 >30 0.549 ± 0.244
C. krusei (CAKR8) 0.005 ± 0.001 12.9 ± 0.9 <0.003
C. glabrata (CAGL2) 0.065 ± 0.012 7.7 ± 0.1 0.061 ± 0.020
C. parapsilosis (CAPA1) 0.018 ± 0.003 >30 0.925 ± 0.120

Table 2: Activity of this compound against filamentous fungi [2]

Organism (Strain) This compound MIC (μg/mL) Itraconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
A. fumigatus (ASFU7) 0.23 ± 0.01 0.42 ± 0.04 0.15 ± 0.01
A. fumigatus (ASFU13) 1.1 ± 0.3 >71 <0.35
A. fumigatus (ASFU17) 2.1 ± 0.1 >71 0.25 ± 0.3
Scedosporium sp. (SCSP1) 0.5 - 0.125
Rhizopus sp. (RHPU1) 0.5 - 2

The potency of this compound against Aspergillus fumigatus is particularly noteworthy, with MIC values comparable or superior to itraconazole against most tested strains [2]. The drug also demonstrates significant activity against Cryptococcus neoformans and various dermatophytes [1].

Comparative Physicochemical and Pharmacokinetic Properties

Table 3: Comparative properties of third-generation triazole antifungals [1]

Generic Name CLogP tPSA LogS PPB (%) Half-life (h) Vd (L/Kg)
This compound 2.14 80.86 -4.72 98 30-56 Very large
Voriconazole 0.52 72.91 -2.72 58 6 4.6
Posaconazole 4.1 109.04 -8.82 >95 25-31 428
Isavuconazole 2.68 84.34 -5.19 98 56-77 6.5
Ravuconazole 2.68 84.34 -5.2 98 76-202 10.8

Key to abbreviations: CLogP (Calculated octanol-water partition coefficient), tPSA (Topological polar surface area), LogS (Aqueous solubility), PPB (Plasma protein binding), Vd (Volume of distribution).

Experimental Assessment Methodologies

Enzyme Inhibition Assays

The inhibitory potency of this compound against CYP51 can be quantified through several biochemical methods:

4.1.1 Spectral Binding Titration This assay measures the characteristic type II spectral shift that occurs when this compound binds to the CYP51 heme iron [4] [8].

Procedure:

  • Prepare purified CYP51 enzyme (typically 1-2 μM in appropriate buffer)
  • Record baseline spectrum from 350-500 nm
  • Titrate with increasing concentrations of this compound (0.1-10 μM)
  • Monitor the absorbance decrease at ~418 nm and increase at ~430 nm
  • Calculate dissociation constant (Kd) using nonlinear regression of ΔA versus [inhibitor]

4.1.2 CYP51 Catalytic Activity Assay This method directly measures the inhibition of sterol 14α-demethylase activity [4] [7].

Procedure:

  • Incubate purified CYP51 with redox partners (CPR, cytochrome b5)
  • Add radiolabeled ([³H]- or [¹⁴C]-) lanosterol substrate
  • Initiate reaction with NADPH-regenerating system
  • Terminate reaction after 30-60 minutes with organic solvent
  • Extract and analyze metabolites by TLC or HPLC
  • Calculate IC₅₀ values from dose-response curves
Whole-Cell Antifungal Susceptibility Testing

The standard broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines is employed to determine minimum inhibitory concentrations (MICs) [2].

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium
  • Inoculate with standardized fungal suspension (0.5-2.5 × 10³ CFU/mL)
  • Incubate at 35°C for 24-48 hours (48-72 hours for molds)
  • Determine MIC endpoints visually or spectrophotometrically:
    • For yeasts: MIC-0 (100% growth inhibition)
    • For molds: MIC-2 (prominent decrease in turbidity)
  • Include quality control strains (C. krusei ATCC 6258, C. parapsilosis ATCC 22019)

Structural Insights and Structure-Activity Relationships

Key Structural Features of this compound

The molecular structure of this compound contains several pharmacophoric elements essential for its potent CYP51 inhibition:

  • Triazole Ring: Serves as the heme-binding group that coordinates with the iron atom in the CYP51 active site [1] [6].

  • Chiral Hydroxyalkyl Linker: The (1R,2R) absolute configuration optimizes orientation within the active site and influences antifungal potency [1].

  • Quinazolinone Core: The 7-chloro-quinazolin-4-one system provides optimal lipophilicity and shape complementarity with the CYP51 substrate cavity [1] [2].

  • Difluorophenyl Ring: Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects [1].

  • Morpholine Substituent: Contributes to solubility and pharmacokinetic properties while participating in molecular interactions within the access channel [1].

Structure-Activity Relationship (SAR) Insights
  • Triazole Position: The 1,2,4-triazole configuration is optimal for heme iron coordination, with replacement by imidazole resulting in reduced selectivity and increased metabolism [6].
  • Halogen Substitution: The 7-chloro group on the quinazolinone ring enhances antifungal potency against Aspergillus species and C. krusei [2].
  • Aromatic Ring Electronics: The difluorophenyl moiety increases metabolic stability and enhances binding affinity through optimal electron distribution [1].
  • Side Chain Optimization: The N-morpholine extension improves water solubility while maintaining sufficient lipophilicity for membrane penetration [1].

Therapeutic Applications and Clinical Status

This compound has been evaluated in multiple clinical trials (NCT00199264, NCT00509275, NCT00730405) for various fungal infections, including vulvovaginal candidiasis, tinea pedis, and onychomycosis [3] [2]. The drug demonstrated dose-dependent antifungal efficacy with a favorable tolerability profile, with mild-to-moderate adverse effects (primarily gastrointestinal events) occurring in less than 3% of patients [3].

Recent investigations have explored reformulation approaches, particularly biodegradable polymeric nanocapsules, to enhance this compound's solubility, prolong its plasma half-life, and potentially reduce toxicity concerns associated with azole derivatives, such as QTc prolongation and arrhythmia [3].

Conclusion

This compound represents a significant advancement in triazole antifungal therapy with its broad-spectrum activity, favorable pharmacokinetics, and potent CYP51 inhibition. Its unique structural features, particularly the quinazolinone core and optimized side chains, contribute to enhanced efficacy against clinically relevant pathogens, including strains with intrinsic resistance to older azoles. Ongoing formulation development and further clinical evaluation may potentially expand its therapeutic applications in the management of invasive fungal infections.

References

UR-9825 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

UR-9825 (Albaconazole) Overview

UR-9825, or this compound, is an investigational triazole antifungal agent discovered and initially developed by Uriach & Company (Spain) [1] [2]. It was designed as a broad-spectrum, orally active antifungal with a remarkably long half-life in animal models and humans [2].

The core mechanism of this compound, like other azoles, is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylsterols and ultimately a fungistatic or fungicidal effect [3].

Antifungal Activity Profile

The in vitro activity of this compound against a range of pathogens is summarized in the table below.

Pathogen MIC Range (µg/mL) MIC₉₀ (µg/mL) Notes Citation
C. albicans 0.003 - 0.118 ~0.003 - 0.065 Highly active, comparable or superior to voriconazole [3]
C. glabrata 0.068 0.068 Active [3]
C. krusei 0.182 - <0.005 >30 (for FZ) Active against strains resistant to fluconazole (FZ) [3]
C. parapsilosis 0.013 - <0.001 >30 (for FZ) Active against strains resistant to fluconazole (FZ) [3]
A. fumigatus 0.06 - 0.125 0.125 More active than amphotericin B (AMB) [1]
A. flavus 0.06 - 0.25 0.25 More active than AMB [1]
A. niger 0.06 - 0.5 0.5 More active than AMB [1]
P. variotii 0.03 - >16 0.125 Highly variable; overall more active than AMB [1]
P. lilacinus 0.06 - 0.5 0.125 Highly active; AMB was inactive (MIC >16 µg/mL) [1]
F. solani 4 - >16 >16 Limited activity, a known challenge for azoles [1]
T. cruzi N/A N/A Demonstrated in vivo efficacy in dog models of Chagas disease [2]

Synthesis of a Novel Thiazoloquinazolinone Analog

A key development was the creation of a strict structural analog of this compound where the quinazolinone ring was replaced by a thiazolo[4,5-g]quinazolin-8(7H)-one scaffold [3].

The synthetic pathway for this novel analog (Compound I) is outlined below. The process began with 4-bromo-2-nitrobenzoic acid and proceeded through multiple steps including formylation, nitration, N-benzylation, and reduction. A crucial step was the condensation with Appel salt to form an intermediate dithiazoloquinazolinone, followed by debenzylation, thiazole ring fusion, and decyanation to yield the final thiazoloquinazolinone core. This core was then coupled with a chiral oxirane to produce the target Compound I [3].

G Start 4-Bromo-2-nitrobenzoic acid (1) A Reaction with formamide (InCl³, microwave) Yield: 81% Start->A B 7-Bromo-3H-quinazolin-4-one (2) A->B C Nitration (HNO³, H²SO⁴, 100°C) Yield: 76% B->C D Nitroquinazolinone (3) C->D E N-Benzylation (NaH, BnBr, DMF) D->E F Benzylated Nitroquinazolinone (4) E->F G Reduction (Fe/AcOH, reflux EtOH) Yield: 93% F->G H Aminoquinazolinone (5) G->H I Condensation with Appel Salt (Pyridine, CH²Cl²) Yield: 58% H->I J Imino-dithiazoloquinazolinone (6) I->J K Debenzylation (AlCl³, Toluene, 65°C) J->K L Debenzylated Intermediate (7) K->L M Thiazole Ring Fusion (Thermolysis, CuI, Pyridine) L->M N Thiazoloquinazolinone-Carbonitrile (8) M->N O Decyanation (HBr, microwave) Hydrolysis & Decarboxylation N->O P Thiazolo[4,5-g]quinazolin- 8(7H)-one (9) O->P Q Coupling with Chiral Oxirane (15) (K²CO³, NMP, 80°C) Yield: 47% P->Q R Final Compound I Q->R

Synthesis workflow for the thiazoloquinazolinone analog of this compound (Compound I)

This analog (Compound I) was designed to be slightly larger than this compound to cover a larger area within the active site of fungal CYP51 and had an improved calculated logP, suggesting better hydrophilicity [3]. It demonstrated high in vitro activity against pathogenic Candida species and filamentous fungi, along with preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].

In Vivo Efficacy and Development Status

  • Systemic Candidiasis: Compound I showed preliminary in vivo efficacy in a mice model [3].
  • Systemic Aspergillosis & Other Infections: this compound was effective in animal models of systemic aspergillosis, candidiasis, cryptococcosis, and scedosporiosis [3].
  • Chagas Disease: this compound demonstrated high efficacy in suppressing T. cruzi proliferation in dogs, achieving parasitological cure in 100% of animals infected with a partially drug-resistant strain after 90 days of treatment [2].
  • Clinical Trials: this compound progressed to several Phase I/II clinical trials for indications including candidal vulvovaginitis, tinea pedis, and onychomycosis [3]. However, as of the latest available information (2013), Phase III trial results were not available, and the lack of an intravenous formulation was noted as a challenge for studying acute infections [3].

Methodologies for Key Experiments

In Vitro Antifungal Susceptibility Testing
  • Method: Broth microdilution, following standards from the Clinical and Laboratory Standards Institute (CLSI), specifically the M38 method for molds [3] [1].
  • Procedure:
    • Antifungal agents are dissolved in DMSO and diluted in RPMI 1640 medium buffered with MOPS.
    • Fungal inocula are prepared from sporulated cultures, adjusted spectrophotometrically to a standard turbidity.
    • A defined volume of inoculum is added to microdilution trays containing serial drug dilutions.
    • Trays are incubated without agitation at specific temperatures (e.g., 35°C) until adequate growth is visible in the drug-free control well.
  • MIC Endpoint Determination:
    • For azoles like UR-9825: The MIC is the lowest concentration that produces 50% growth inhibition compared to the drug-free control [1].
    • For amphotericin B: The MIC is the lowest concentration that produces 100% growth inhibition [1].
In Vivo Efficacy Model (Systemic Candidiasis)
  • Model: Mice are infected systemically with Candida species.
  • Intervention: The test compound (e.g., Compound I) is administered orally.
  • Assessment: The primary efficacy endpoint is the reduction in fungal burden or increased survival in the treated group compared to the untreated control group [3].

References

Albaconazole spectrum of antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Albaconazole functions as a fungistatic or fungicidal agent by targeting the synthesis of ergosterol, an essential component of the fungal cell membrane [1].

  • Molecular Target: It specifically inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (Erg11p, CYP51) [2] [3].
  • Biochemical Consequence: This inhibition disrupts the demethylation of lanosterol, leading to the accumulation of toxic methylated sterol intermediates within the cell [1].
  • Cellular Outcome: The disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation [1].

The following diagram illustrates this targeted pathway:

G This compound This compound CYP51 CYP51 This compound->CYP51 Inhibits DemethylatedLanosterol DemethylatedLanosterol CYP51->DemethylatedLanosterol Normal Pathway ToxicSterols ToxicSterols CYP51->ToxicSterols Blocked Pathway Leads to Lanosterol Lanosterol Lanosterol->CYP51 Demethylation MembraneDisruption MembraneDisruption ToxicSterols->MembraneDisruption Accumulates Causing FungalCellDeath FungalCellDeath MembraneDisruption->FungalCellDeath Results in

This compound inhibits CYP51, blocking ergosterol synthesis and causing toxic sterol accumulation that leads to fungal cell death.

Spectrum of Antifungal Activity

Extensive in vitro studies demonstrate that this compound possesses a broad spectrum of activity against numerous clinically significant fungi, often showing greater potency than established azoles like fluconazole [4] [3].

Activity Against Candida Species

The table below summarizes the in vitro activity of this compound against various Candida species, compared to other antifungal agents [3].

Fungal Species (Strain) This compound MIC (μg/mL) Fluconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
C. albicans (CAAL97) <0.001 0.018 <0.003
C. albicans (DSY735) 0.063 11.0 0.101
C. krusei (CAKR7) 0.022 >30 0.549
C. glabrata (CAGL2) 0.065 7.7 0.061
C. parapsilosis (CAPA2) 0.011 >30 0.905
  • Potency against Resistant Strains: this compound maintained low MICs against Candida strains exhibiting reduced susceptibility or resistance to fluconazole, such as C. krusei and the resistant C. albicans strain DSY735 [3].
  • Fungicidal Activity: Against Cryptococcus neoformans, this compound was not only 100-fold more potent than fluconazole on a per-weight basis but also demonstrated fungicidal activity at relevant concentrations for some isolates [4].
Activity Against Filamentous Fungi

This compound is also effective against a range of molds, as shown in the following data [3].

Fungal Species (Strain) This compound MIC (μg/mL) Itraconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
A. fumigatus (ASFU7) 0.23 0.42 0.15
A. fumigatus (ASFU13) 1.1 >71 <0.35
A. fumigatus (ASFU17) 2.1 >71 0.25
S. prolificans (SCSP1) 0.5 Not Tested 0.125
R. oryzae (RHPU1) 0.5 Not Tested 2
  • Notable Activity against Scedosporium: this compound showed high efficacy in a rabbit model of disseminated Scedosporium prolificans infection. A dose of 50 mg/kg/day resulted in 100% survival and significantly reduced the fungal burden in key organs like the brain and kidneys [5].

Key Experimental Protocols

The data summarized in the tables above were generated using standardized methodologies critical for ensuring reproducibility and accurate comparison of antifungal activity.

In Vitro Susceptibility Testing
  • Broth Microdilution Method: This is the standard technique for determining Minimum Inhibitory Concentrations (MICs) [3].
    • Test Medium: RPMI 1640 medium buffered with MOPS [4].
    • Inoculum Size: Approximately 10³ CFU/mL for yeasts [4]. For filamentous fungi, the methodology described in the CLSI M38 standard is followed [3].
    • Incubation & Endpoint: Incubation at 35°C for 72 hours. The MIC endpoint for azoles is typically defined as an 80% reduction in growth compared to the drug-free control [4].
  • Minimum Fungicidal Concentration (MFC): To determine if the drug is fungicidal, aliquots from tubes showing no growth are plated onto agar. The MFC is the lowest concentration that kills at least 99.7% of the initial inoculum [4].
In Vivo Efficacy Models
  • Systemic Candidiasis in Mice: Compound I, a novel agent derived from this compound, demonstrated preliminary in vivo efficacy, showing a 75% survival rate in a mouse model of systemic candidiasis [2].
  • Cryptococcal Meningitis in Rabbits: Infected rabbits were treated orally with this compound once daily. The drug's concentration in serum and cerebrospinal fluid (CSF) was measured using a bioassay with Candida kefyr. The efficacy was assessed by quantitatively culturing CSF from serial intracisternal taps to measure the reduction in fungal burden (log10 CFU/mL) [4].

Current Status and Formulation Advancements

  • Development Status: As of the latest information, this compound has been evaluated in multiple Phase I and Phase II clinical trials for indications including onychomycosis, vulvovaginal candidiasis, and tinea pedis [6]. However, it appears to be discontinued and has not progressed to Phase III or received approval [6].
  • Novel Formulations to Overcome Limitations: A key limitation of this compound is its poor water solubility and short plasma half-life in mice [7]. Recent research has focused on encapsulating the drug in biodegradable polymeric nanocapsules (NCs) [7].
    • Benefits of Nanocapsules: This advanced formulation aims to provide prolonged drug release, improve tissue targeting, and potentially reduce toxicity, such as QTc prolongation associated with azoles [7]. In a mouse model of Chagas disease, ABZ-loaded NCs showed enhanced anti-parasitic effects and improved safety compared to the free drug [7].

Conclusion

This compound is a potent, broad-spectrum triazole antifungal with a well-defined mechanism of action. Its strong performance in preclinical models, especially against strains resistant to other azoles, highlights its potential. While its development as a conventional drug appears halted, its value as a chemical scaffold for novel antifungals and the promising application of nanoformulations may pave the way for its future applications.

References

Mechanism of Ergosterol Biosynthesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The antifungal activity of albaconazole stems from its precise inhibition of a key step in the ergosterol synthesis pathway.

  • Molecular Target: this compound specifically targets and inhibits the fungal enzyme lanosterol 14-α-demethylase [1]. This enzyme is also known as CYP51 or Erg11p [2] [3].
  • Mechanism of Inhibition: The drug functions by binding to the active site of this cytochrome P450 enzyme, thereby preventing it from catalyzing the demethylation of lanosterol [1]. This demethylation is a critical step in the conversion of lanosterol to ergosterol.
  • Cellular Consequences: Inhibition of CYP51 leads to:
    • Depletion of ergosterol, an essential sterol for fungal membrane fluidity, integrity, and function [3].
    • Accumulation of toxic methylated sterol intermediates (such as C-4 and C-14 methyl sterols) [1] [3]. This accumulation disrupts membrane function and leads to inhibition of fungal growth and ultimately, cell death [1].

The diagram below illustrates this key pathway and the site of this compound's action.

G Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Demethylation DemethylatedLanosterol DemethylatedLanosterol CYP51->DemethylatedLanosterol This compound This compound This compound->CYP51 Inhibits Ergosterol Ergosterol DemethylatedLanosterol->Ergosterol Multiple Steps

This compound inhibits the CYP51 enzyme, blocking ergosterol biosynthesis. Adapted from Alcazar-Fuoli et al. [3]

Quantitative Antifungal Efficacy Data

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic yeasts and molds. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various fungi compared to other azole drugs.

Fungal Strain This compound MIC (μg mL⁻¹) Fluconazole MIC (μg mL⁻¹) Voriconazole MIC (μg mL⁻¹) Itraconazole MIC (μg mL⁻¹)
C. albicans (CAAL97) <0.001 0.018 <0.003 NT
C. albicans (DSY735) 0.063 11.0 0.101 NT
C. krusei (CAKR7) 0.022 >30 0.549 NT
C. glabrata (CAGL2) 0.065 7.7 0.061 NT
C. parapsilosis (CAPA1) 0.018 >30 0.925 NT
A. fumigatus (ASFU7) 0.23 NT 0.15 0.42
A. fumigatus (ASFU13) 1.1 NT <0.35 >71
Scedosporium prolificans (SCSP1) 0.5 NT 0.125 NT

NT: Not Tested in the source. Data compiled from Guillon et al. 2013 [2] and Morera-López et al. 2005 [1].

Beyond its antifungal applications, research indicates this compound is also active against the protozoan Trypanosoma cruzi, the causative agent of Chagas disease, through the same mechanism of inhibiting parasite CYP51 and disrupting its sterol biosynthesis [4].

Properties and Research Applications

Physicochemical and Pharmacokinetic Profile

Understanding these properties is crucial for drug development and formulation.

Property Value / Characteristic
CAS Number 187949-02-6 [1]
Molecular Formula C₂₀H₁₆ClF₂N₅O₂ [1]
Molecular Weight 431.83 g/mol [1]
cLogP 2.14 - 2.56 [5] [4] (Indicates high lipophilicity)
Plasma Protein Binding (PPB) ~98% [5]
Half-Life (Human) 30 - 56 hours [5]
Volume of Distribution (Vd) Very large [5]

The high lipophilicity of this compound presents both a challenge and an opportunity for formulation scientists. While it contributes to good oral bioavailability, it also results in poor aqueous solubility [4]. This has spurred research into advanced drug delivery systems, such as biodegradable polymeric nanocapsules, which have been shown to enhance its efficacy and improve safety profiles in preclinical models [4].

Key Experimental Protocols for In Vitro Evaluation

For researchers aiming to replicate or adapt standard assays, here are the core methodologies cited in the literature.

  • Broth Microdilution Susceptibility Testing (CLSI M27-A2 / M38) [2] [6]

    • Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) and prepare serial two-fold dilutions in the assay broth (e.g., Sabouraud Dextrose Broth or RPMI-1640).
    • Inoculum: Prepare a fungal inoculum suspension calibrated to a specific density (e.g., 1-5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds per CLSI standards).
    • Incubation: Incubate the microdilution plates at a standard temperature (e.g., 35°C) for a specified period (24-48 hours for yeasts, 48 hours for Aspergillus spp.).
    • Endpoint Reading: The MIC is visually determined as the lowest drug concentration that produces complete inhibition (100%) of fungal growth compared to the drug-free control.
  • Sterol Quantitation and Extraction Analysis [6]

    • Cell Harvesting: Grow the fungal cells (e.g., C. albicans) in the presence of sub-inhibitory and inhibitory concentrations of this compound. Harvest the cells by centrifugation in their late-logarithmic phase.
    • Saponification: Boil the cell pellet in a solution of 25% alcoholic potassium hydroxide (e.g., 25% KOH in 60% ethanol) for 1 hour. This process lyses the cells and releases sterols.
    • Sterol Extraction: Add a non-polar solvent (e.g., n-heptane) to the cooled mixture and vortex thoroughly to extract the sterols into the organic layer.
    • Analysis: Analyze the sterol composition of the heptane layer using techniques like HPLC or GC-MS. A dose-dependent reduction in the ergosterol peak and/or the appearance of abnormal sterol intermediates indicates successful inhibition of the biosynthetic pathway.

Resistance Mechanisms and Clinical Context

Fungal resistance to azoles, including this compound, can develop through several mechanisms, which are critical to understand for drug development and clinical management [7] [3].

  • Target Site Mutations: Mutations in the gene encoding the target enzyme (CYP51) can reduce the drug's binding affinity. In Aspergillus fumigatus, this is a primary resistance mechanism, often involving specific mutations like G54V, TRL98H, and M220K in the cyp51A gene [3].
  • Overexpression of Efflux Pumps: Upregulation of membrane transport proteins (e.g., CDR1, MDR1) can actively pump the drug out of the fungal cell, reducing intracellular concentrations [8].
  • Overexpression of the Target Gene: Increased expression of the CYP51 gene itself can overwhelm the inhibitory capacity of the drug [8].

This compound has been evaluated in several Phase I and II clinical trials for fungal infections, demonstrating good oral bioavailability and a pharmacokinetic profile suitable for once-weekly dosing [2] [4]. However, as of the latest available information, Phase III trial results are not available, and its development for antifungal indications appears to be ongoing [2] [5].

References

In Vitro Antifungal Activity of Albaconazole

Author: Smolecule Technical Support Team. Date: February 2026

The following data compiles MIC (Minimum Inhibitory Concentration) values from research findings, providing a quantitative measure of albaconazole's potency. Lower MIC values indicate greater potency.

Fungal Organism This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Voriconazole MIC (µg/mL) Itraconazole MIC (µg/mL) Source / Isolate Reference
Candida albicans (CAAL97) <0.001 0.018 <0.003 [1]
Candida albicans (DSY735) 0.063 11.0 0.101 [1]
Candida krusei (CAKR8) 0.005 12.9 <0.003 [1]
Candida glabrata (CAGL2) 0.065 7.7 0.061 [1]
Candida parapsilosis (CAPA2) 0.011 >30 0.905 [1]
Cryptococcus neoformans (H99) 0.0195 [2]
Cryptococcus neoformans (Range) ≤0.0012 to 0.156 [2]
Aspergillus fumigatus (ASFU7) 0.23 0.15 0.42 [1]
Aspergillus fumigatus (ASFU13) 1.1 <0.35 >71 [1]
Scedosporium spp. (SCSP1) 0.5 0.125 [1]

Experimental Protocols for In Vitro Assessment

Researchers use standardized methods to evaluate antifungal activity. Below are detailed protocols for key techniques applicable to this compound testing.

Broth Microdilution for MIC Determination

This is the standard CLSI/EUCAST reference method for determining MICs [3].

  • Antifungal Agent Preparation: Prepare a stock solution of this compound, often in 100% dimethyl sulfoxide (DMSO), at a high concentration (e.g., 1,000 µg/mL) [2]. Perform two-fold serial dilutions in a broth medium like RPMI 1640.
  • Inoculum Preparation: Adjust the fungal suspension (e.g., yeast cells or conidia) to a density of approximately 0.5 - 2.5 x 10³ CFU/mL in the broth medium [2].
  • Inoculation and Incubation: Dispense the diluted drug solutions into a 96-well microtiter plate. Inoculate each well with the prepared fungal suspension. Incubate the plate at 35°C for 48-72 hours, depending on the organism [2].
  • Endpoint Reading: The MIC endpoint for azoles is typically defined as the lowest drug concentration that results in an 80% reduction in growth compared to the drug-free control [2]. Reading can be performed visually or spectrophotometrically for automation.

The workflow for this method can be visualized as follows:

A Prepare this compound Stock Solution B Perform Two-Fold Serial Dilutions A->B D Inoculate 96-Well Microtiter Plate B->D C Standardize Fungal Inoculum C->D E Incubate at 35°C for 72h D->E F Read MIC (80% Growth Inhibition) E->F

Checkerboard Method for Combination Testing

This technique assesses the interaction (synergy, indifference, antagonism) between this compound and a second antifungal agent [3].

  • Microplate Setup: Prepare two-dimensional serial dilutions of the two drugs in a 96-well plate. One drug is diluted along the rows and the other along the columns, creating a matrix of all possible concentration combinations.
  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated as in the broth microdilution method.
  • Data Analysis: The Fractional Inhibitory Concentration Index (FIC Index) is calculated. The interpretation is generally as follows:
    • Synergy: FIC Index ≤ 0.5
    • Indifference: 0.5 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0

The logical structure of the checkerboard method and its interpretation is shown below:

A Checkerboard Assay B Prepare 2D Drug Dilutions in Microplate A->B C Add Fungal Inoculum and Incubate B->C D Calculate FIC Index C->D E FIC Index ≤ 0.5 D->E F 0.5 < FIC Index ≤ 4.0 D->F G FIC Index > 4.0 D->G H Synergy E->H I Indifference F->I J Antagonism G->J

Key Characteristics and Development Status

  • Mechanism of Action: this compound inhibits fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis in the fungal cell membrane [4] [5].
  • Spectrum of Activity: It demonstrates a broad spectrum including pathogenic yeasts (e.g., Candida spp., Cryptococcus neoformans), dermatophytes, and filamentous fungi (e.g., Aspergillus spp., Scedosporium spp.) [4] [1].
  • Status: As of 2020, this compound was reported to be in phases I-II clinical trials [4]. While it has been investigated for fungal infections and Chagas disease, its advanced development and regulatory approval status for human use should be verified via current clinical trial databases.

References

Albaconazole synthesis and structural analogues

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Key Analogues and Workflow

Researchers have developed structural analogues of Albaconazole, primarily by modifying the quinazolinone core to create new scaffolds like thiazoloquinazolinone and aryl-propanamide derivatives [1] [2]. The synthesis of the thiazoloquinazolinone analogue (Compound I) is a multi-step process [3].

The workflow for this synthesis can be visualized as follows:

G Start 4-Bromo-2-nitrobenzoic acid (1) A Cyclization with formamide & InCl₃, MW Start->A B 7-Bromo-3H-quinazolin-4-one (2) (81% yield) A->B C Nitration with HNO₃/H₂SO₄ at 100°C B->C D 7-Bromo-6-nitro-3H-quinazolin-4-one (3) (76% yield) C->D E N-Benzylation with NaH and Benzyl Bromide in DMF D->E F Benzylated Nitroquinazolinone (4) E->F G Reduction with Fe/AcOH in refluxing EtOH F->G H 6-Amino-7-bromo-3-benzylquinazolin-4-one (5) (93% yield) G->H I Reaction with Appel Salt in CH₂Cl₂, then Pyridine H->I J Imino-1,2,3-dithiazoloquinazolinone (6) (58% yield) I->J K Debenzylation with AlCl₃ in Toluene at 65°C J->K L Debenzylated Intermediate (7) K->L M Thiazole Ring Fusion with CuI in Pyridine at 115°C L->M N Thiazolo-2-carbonitrile (8) M->N O Decyanation with 48% HBr under MW irradiation N->O P Thiazolo[4,5-g]quinazolin-8(7H)-one (9) O->P Q Coupling with Chiral Epoxide 15 K₂CO₃, NMP, 80°C P->Q End Final Compound I (47% yield) Q->End

Synthetic route for the thiazoloquinazolinone analogue of this compound [3]

Experimental Protocol for Key Steps

For researchers aiming to replicate or adapt this synthesis, here are the methodologies for critical steps from the workflow [3]:

  • Formamide-Mediated Cyclization: Mix compound 1 with formamide and indium(III) chloride. React under microwave irradiation to form the quinazolinone core of compound 2.
  • Appel Salt Chemistry for Thiazole Formation: Dissolve amine 5 in dichloromethane. Add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) at room temperature, followed by pyridine, to form the key intermediate 6.
  • Thiazole Ring Fusion (Thermolysis): Heat intermediate 7 with copper(I) iodide in pyridine at 115°C to cyclize and form the thiazole ring, yielding compound 8.
  • Final Coupling to form Compound I: React scaffold 9 with the chiral epoxide (2R,3R)-2-(2,4-difluorophenyl)-3,4-epoxy-1-(1H-1,2,4-triazol-1-yl)butane (15). Use potassium carbonate as a base in N-methyl-2-pyrrolidone (NMP) solvent at 80°C.

Antifungal Activity of Analogues

The synthesized analogues show promising broad-spectrum antifungal activity. The tables below summarize the in vitro efficacy against various pathogenic yeasts and filamentous fungi compared to standard drugs [3].

Table 1: Activity against Candida Species (MIC, μg/mL)

Compound C. albicans (CAAL97) C. krusei (CAKR8) C. glabrata (CAGL2) C. parapsilosis (CAPA2)
Compound I <0.001 <0.005 0.068 0.127
Compound II <0.001 2.5 0.095 <0.001
Fluconazole 0.018 12.9 7.7 >30
Voriconazole <0.003 <0.003 0.061 0.905
This compound <0.001 0.005 0.065 0.011

Table 2: Activity against Filamentous Fungi (MIC, μg/mL)

Compound A. fumigatus (ASFU7) A. fumigatus (ASFU13) S. prolificans (SCSP1) R. oryzae (RHMI1)
Compound I 0.28 3.1 1 2
Compound II >43 NT NT NT
Itraconazole 0.42 >71 NT NT
Voriconazole 0.15 <0.35 0.125 8
This compound 0.23 1.1 0.5 1

A 2023 study designed simpler aryl-propanamide analogues, with several (e.g., A1, A2, A3, A9, A15) showing potent activity (MIC ≤ 0.125 μg/mL) against various Candida species and Cryptococcus neoformans, even outperforming fluconazole. Some also exhibited activity against fluconazole-resistant strains like Candida auris [2].

Mechanism of Action Pathway

This compound and its analogues exert their effect by inhibiting a crucial enzyme in ergosterol biosynthesis, as shown in the pathway below:

G Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14-α Demethylation Ergosterol Ergosterol CYP51->Ergosterol Ergosterol Biosynthesis Inhibit Inhibit Inhibit->CYP51 Binds to Heme Iron

Mechanism of azole antifungals: inhibition of CYP51 blocks ergosterol synthesis [4].

This compound derivatives achieve inhibition by binding their triazole nitrogen to the heme iron atom in the fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The thiazoloquinazolinone analogue (Compound I) was designed to be slightly larger than this compound, potentially covering a larger area within the enzyme's active site and improving calculated logP, which may enhance its drug-like properties [1] [3].

Research Implications and Future Directions

The structural optimization of this compound highlights several key strategies in modern antifungal drug development:

  • Overcoming Resistance: Designing analogues that maintain potency against strains resistant to older azoles like fluconazole is a primary driver [2] [4].
  • Improving Drug-like Properties: Modifications aimed at optimizing logP and other physicochemical parameters can improve solubility and pharmacokinetics [3] [5].
  • Novel Formulations: Recent research explores advanced formulations like This compound-loaded polymeric nanocapsules, which enhance efficacy and reduce potential toxicity in disease models [5].

References

Albaconazole broad-spectrum triazole antifungal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Albaconazole (UR-9825) is a triazole antifungal characterized by a 7-chloro-quinazolin-4-one core structure, which differentiates it from other azoles [1] [2]. Its mechanism of action is consistent with other azoles: it potently inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p/CYP51) [1] [3] [4]. This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the accumulation of toxic methylated sterols and ultimately to fungal cell growth arrest or death [5] [4] [6].

In Vitro Antifungal Efficacy (MIC Data)

The following tables summarize the in vitro activity of this compound against various clinical isolates of Candida species and filamentous fungi, demonstrating its potent, broad-spectrum efficacy. MIC values are compared with standard antifungal drugs [1].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida spp. (μg/mL)

Strain / Compound This compound Fluconazole Voriconazole
C. albicans (CAAL93) 0.003 ± 0.002 0.062 ± 0.052 0.005 ± 0.001
C. albicans (CAAL97) <0.001 0.018 ± 0.002 <0.003
C. albicans (DSY735) 0.063 ± 0.009 11.0 ± 0.2 0.101 ± 0.005
C. krusei (CAKR7) 0.022 ± 0.010 >30 0.549 ± 0.244
C. glabrata (CAGL2) 0.065 ± 0.012 7.7 ± 0.1 0.061 ± 0.020
C. parapsilosis (CAPA1) 0.018 ± 0.003 >30 0.925 ± 0.120

Table 2: Minimum Inhibitory Concentration (MIC) against Filamentous Fungi (μg/mL)

Strain / Compound This compound Itraconazole Voriconazole
A. fumigatus (ASFU7) 0.23 ± 0.01 0.42 ± 0.04 0.15 ± 0.01
A. fumigatus (ASFU13) 1.1 ± 0.3 >71 <0.35
A. fumigatus (ASFU17) 2.1 ± 0.1 >71 0.25 ± 0.3
S. racemosum (SCSP1) 0.5 Not Tested 0.125
R. oryzae (RHPU1) 0.5 Not Tested 2
M. mucedo (RHMI1) 1 Not Tested 8

Key Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

Protocol for In Vitro Antifungal Susceptibility Testing
  • Method: Broth microdilution susceptibility testing.
  • Standards: For Candida spp. and Aspergillus fumigatus, the method described by Le Pape et al. was used. For other filamentous fungi, the CLSI Broth Microdilution Method (M38) was followed [1].
  • Procedure: Prepare serial two-fold dilutions of this compound in an appropriate broth medium (e.g., RPMI-1640). Inoculate wells with a standardized suspension of fungal cells or spores (e.g., (0.5 - 2.5 \times 10^3) CFU/mL for yeasts; (0.4 - 5 \times 10^4) CFU/mL for molds). Incubate plates at 35°C for 24-48 hours (yeasts) or 48 hours (molds). The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that produces 100% inhibition of growth (for yeasts) or a 50% reduction in growth compared to the drug-free control (for molds) [1].
Protocol for In Vivo Efficacy in Systemic Candidiasis
  • Animal Model: Mice (e.g., immunocompromised or neutropenic models).
  • Infection: Challenge mice intravenously with a lethal dose of Candida cells (e.g., C. albicans).
  • Treatment: Administer this compound orally at various doses (e.g., 5-20 mg/kg), starting shortly after infection and continuing for multiple days.
  • Assessment: Monitor survival rates over a defined period (e.g., 10-30 days) and quantify fungal burden in target organs (e.g., kidneys) by homogenizing tissue and plating serial dilutions to count Colony Forming Units (CFU) [1].

Pharmacological Properties and Resistance

This compound's pharmacological profile and its interaction with resistance mechanisms are critical for its application.

Table 3: Key Physicochemical and Pharmacokinetic Properties

Property Value / Characteristic
clogP (Calculated log P) 2.14 - 2.56 [1] [3]
Plasma Protein Binding (PPB) ~98% [2]
Half-life 30 - 56 hours [2]
Volume of Distribution (Vd) Very large [2]
Oral Bioavailability Excellent in humans [1] [3]
  • Mechanisms of Resistance: As with other azoles, resistance can arise through genetic alterations in the drug target (ERG11/CYP51), overexpression of ERG11, and upregulation of efflux pumps that actively remove the drug from the fungal cell [5] [4]. In Candida albicans, gain-of-function mutations in the transcription factor UPC2 can lead to constitutive overexpression of ERG11, conferring resistance [5].

The diagram below illustrates the core mechanism of action of this compound and the primary pathways through which resistance can develop.

G This compound This compound Erg11 Erg11 This compound->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes FungalDeath FungalDeath Ergosterol->FungalDeath Deficiency Leads to Resistance Resistance ERG11_Mutation ERG11/CYP51 Mutations Resistance->ERG11_Mutation 1 EffluxPumps Efflux Pump Overexpression Resistance->EffluxPumps 2 Upc2_Mutation Upc2 Gain-of-Function Mutations Resistance->Upc2_Mutation 3 ERG11_Mutation->this compound Reduces Binding EffluxPumps->this compound Removes Drug Upc2_Mutation->Erg11 Overexpression

Formulation Strategies to Overcome Limitations

A significant research focus is on developing novel formulations to overcome this compound's limitations.

  • Challenge: this compound is highly lipophilic, has poor water solubility, and a short plasma half-life in mice (<1 hour), complicating efficacy evaluation in preclinical models [3].
  • Advanced Formulations: Research into biodegradable polymeric nanocapsules (NCs) has shown promise. These nanocapsules are designed to provide prolonged release, improve tissue targeting, and potentially reduce toxicity. They can be administered via subcutaneous (SC) or intramuscular (IM) routes, for which no injectable formulations currently exist [3].

Current Status and Future Directions

This compound has been evaluated in several Phase I/II clinical trials for conditions including candidal vulvovaginitis, tinea pedis, and onychomycosis [1] [2]. While global rights for this compound were acquired by Allergan (Actavis Inc.) from Palau Pharma, Phase III trial results are not yet available in the public domain, and the lack of an intravenous formulation remains a hurdle for treating acute infections [1] [2]. Future work is directed toward optimizing dosage forms and exploring its potential against other pathogens, such as Trypanosoma cruzi, the causative agent of Chagas disease [3].

References

Albaconazole quinazolinone triazole derivative

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Mechanism of Action

Albaconazole, with the systematic name 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one, belongs to the quinazolinone class of antifungals [1] [2]. Its core structure consists of a quinazolinone ring linked to a 1,2,4-triazole moiety, which is essential for its activity.

  • Primary Mechanism: Like other azole antifungals, this compound exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [3] [4]. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane.
  • Consequence of Inhibition: Inhibition of CYP51 leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal membrane. This disrupts membrane structure and function, ultimately inhibiting fungal growth and leading to cell death [5].

The following diagram illustrates this primary antifungal pathway and the role of this compound.

G Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Conversion Ergosterol Ergosterol MembraneDisruption Disrupted Membrane Integrity & Function Ergosterol->MembraneDisruption Depletion CYP51->Ergosterol ToxicSterols Accumulation of Toxic Methylsterols CYP51->ToxicSterols Pathway Blocked This compound This compound This compound->CYP51 Inhibits ToxicSterols->MembraneDisruption FungalDeath Fungal Growth Inhibition & Cell Death MembraneDisruption->FungalDeath

This compound inhibits CYP51, blocking ergosterol synthesis and causing fungal death.

Synthesis and Structural Analogs

The synthesis of this compound involves a multi-step process to construct the chiral quinazolinone-triazole hybrid. Research has also explored structural analogs to optimize its properties.

  • Key Synthetic Intermediate: A common approach starts from a chiral oxirane intermediate, which is opened by 1,2,4-triazole. This is followed by condensation with a substituted quinazolinone precursor, such as 7-chloroquinazolin-4(3H)-one [2].
  • Rationale for Analog Development: Research efforts have designed strict structural analogs of this compound to slightly increase the inhibitor's size for better coverage within the fungal CYP51 active site and to improve calculated logP (clogP) values [3].
  • Notable Analog: Replacing the quinazolinone ring with a thiazoloquinazolinone scaffold led to the discovery of a novel triazole (Compound I in the research). This analog demonstrated improved in vitro potency against various Candida species and filamentous fungi, and showed preliminary in vivo efficacy in a mouse model of systemic candidiasis [3].

Pharmacological and Clinical Profile

This compound was developed as a broad-spectrum oral antifungal agent and has been evaluated in clinical trials.

Profile Aspect Details
Drug Class Triazole antifungal [1] [4]
Molecular Weight 431.82 g/mol [1]
Molecular Formula C₂₀H₁₆ClF₂N₅O₂ [1]
Primary Target Fungal CYP51 (lanosterol 14α-demethylase) [3] [4]
Spectrum of Activity Broad-spectrum against yeasts (e.g., Candida spp.) and filamentous fungi [3] [4]
Clinical Status Investigational; completed Phase II trials for onychomycosis, tinea pedis, and vulvovaginal candidiasis [4] [2]
Key Pharmacokinetic Feature Long half-life (mean ~70.5 hours), enabling once-weekly oral dosing [4]

Antifungal Potency Data: In vitro studies show that this compound and its advanced analog (Compound I) are highly potent [3].

Fungal Pathogen This compound MIC (μg/mL) Analog (Compound I) MIC (μg/mL) Fluconazole MIC (μg/mL)
Candida albicans (CAAL97) <0.001 <0.001 0.018
Candida glabrata (CAGL2) 0.065 0.068 7.7
Candida krusei (CAKR7) 0.022 0.182 >30
Aspergillus fumigatus (ASFU7) 0.23 0.28 N/A

Safety and Tolerability: Clinical trials indicated that this compound has a favorable safety and tolerability profile. Adverse events were generally mild and transient, primarily including gastrointestinal or nervous system-related issues (e.g., dizziness, headache). No clinically significant liver enzyme elevations or serious cardiac adverse events were linked to the drug in these studies [4].

Research Applications and Future Directions

The quinazolinone-triazole core of this compound continues to inspire research beyond its original antifungal indication.

  • Inspiring New Antifungals: The success of this compound has motivated the design and synthesis of new compound classes, such as 1,2,3-triazole-quinazolinone conjugates. These molecules are also designed to inhibit fungal CYP51 and have shown promising anticandidal activity with a low toxicity profile in preclinical models [5].
  • Exploration in Anticancer Research: The structural motif of hybridizing quinazolinone with triazole rings has been leveraged in anticancer drug discovery. Recent studies design hybrids incorporating 1,2,3-triazole and glycoside moieties. These compounds exhibit potent cytotoxic activity against various human cancer cell lines (e.g., MCF-7, HCT-116) through dual inhibition of EGFR and VEGFR-2 kinases, which are critical targets in oncology [6].

This compound represents a significant development in triazole antifungals. Its well-defined mechanism, long half-life, and broad-spectrum potency provide a strong foundation for both its own clinical application and its role as a lead compound for future drug candidates.

References

Albaconazole polymeric nanoparticle preparation

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Composition & Materials

The table below lists the materials required for preparing albaconazole-loaded poly-ε-caprolactone (PCL) nanocapsules, as used in recent research.

Component Type Specific Material / Specification Function / Role
Polymer Poly-ε-caprolactone (PCL); M~n~ 42,500 g/mol, Đ 1.529 Biodegradable polymer forming the nanocapsule wall
Surfactant Poloxamer 188 (Synperonic PE/F68) Stabilizer, prevents nanoparticle aggregation
Lipid Medium-chain triglycerides (Miglyol 810N) Oily core of nanocapsules, dissolves lipophilic drugs
Phospholipid Soy phosphatidylcholine (Lecithin, ~70% purity, Epikuron170) Emulsifier, enhances biocompatibility and encapsulation
Organic Solvent Acetone (Analytical grade) Water-miscible solvent for polymer and drug dissolution
Aqueous Phase Purified water (e.g., Millipore Simplicity system) Continuous phase for nanocapsule formation
Active Drug This compound (UR-9825) Model lipophilic drug for encapsulation

Preparation Method: Interfacial Deposition & Spontaneous Emulsification

This protocol is adapted from the study that developed ABZ-loaded NCs for the treatment of Chagas disease [1] [2]. The method is robust and suitable for encapsulating lipophilic compounds like ABZ.

Step 1: Preparation of Organic and Aqueous Phases

  • Organic Phase: Dissolve the PCL polymer (e.g., 100 mg), lecithin (e.g., 40 mg), and this compound (e.g., 3 mg) in a water-miscible organic solvent such as acetone (e.g., 25 mL). Gently warm the mixture if necessary to achieve complete dissolution. Medium-chain triglycerides (MCT, e.g., 80 µL) are added to this phase to form the oily core [1].
  • Aqueous Phase: Dissolve the surfactant poloxamer 188 (e.g., 80 mg) in purified water (e.g., 25 mL) to form the external aqueous phase [1].

Step 2: Nanocapsule Formation

  • Under moderate magnetic stirring (e.g., 500-700 rpm), inject the organic phase into the aqueous phase.
  • The formation of nanocapsules is instantaneous due to the rapid diffusion of acetone into the water, leading to the deposition of the polymer around the oily droplets. This process is known as spontaneous emulsification.

Step 3: Solvent Removal and Purification

  • Keep the suspension under stirring for 10-15 minutes to allow for complete solvent evaporation.
  • Optionally, the nanocapsule suspension can be purified by dialysis or centrifugation to remove any non-encapsulated drug or free surfactants.
  • The final suspension should be stored at 4°C and used within a few days, or its stability should be assessed over a longer period.

The following diagram illustrates this preparation workflow:

G O1 Organic Phase O2 Dissolve PCL, Lecithin, This compound, MCT in Acetone O1->O2 M Mix Under Stirring O2->M A1 Aqueous Phase A2 Dissolve Poloxamer 188 in Purified Water A1->A2 A2->M F Form Nanocapsules (Spontaneous Emulsification) M->F P Purify NC Suspension F->P S Store at 4°C P->S

Physicochemical Characterization & Results

Characterization of the formulated nanocapsules is crucial for quality control. The table below summarizes typical results for ABZ-loaded PCL nanocapsules.

Characterization Parameter Method / Instrument Typical Result for ABZ-NCs
Mean Diameter Dynamic Light Scattering (DLS) ~128 nm [1]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) ~0.3 [1]
Zeta Potential Electrophoretic Light Scattering ~ +35 mV [1]
Encapsulation Efficiency UV-Vis Spectrophotometry after purification High binding affinity (>60%) [1] [3]
Morphology Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) Spherical, smooth surface [1]

In Vitro Biological Evaluation Protocol

Objective: To determine the activity of ABZ-loaded nanocapsules against Trypanosoma cruzi epimastigotes [1].

  • Parasite Culture: Maintain epimastigote forms of the T. cruzi Y strain in an appropriate liquid growth medium (e.g., LIT medium) at 28°C.
  • Drug Exposure: Incalate parasites in the logarithmic growth phase into culture plates. Treat them with:
    • Free ABZ (solution in DMSO)
    • ABZ-loaded NCs (at equivalent ABZ concentrations)
    • Empty NCs (vehicle control)
    • Benznidazole (standard drug control)
    • Untreated control
  • Incubation: Incubate the cultures for a predetermined period (e.g., 72-96 hours).
  • Viability Assessment: Determine parasite viability using a hemocytometer by counting motile parasites. Calculate the percentage of growth inhibition compared to the untreated control.

In Vivo Efficacy Testing Protocol

Objective: To evaluate the efficacy of ABZ-NCs in a murine model of acute T. cruzi infection [1].

  • Infection Model: Infect female mice (e.g., Swiss Webster strain) intraperitoneally with blood trypomastigotes of the T. cruzi Y strain.
  • Treatment Regimen: Begin treatment during the acute phase of the infection (e.g., 5 days post-infection). Administer the formulations via subcutaneous (SC) or intramuscular (IM) routes. Key experimental groups include:
    • ABZ-loaded NCs (e.g., 1 mg/kg, once or twice daily)
    • Free ABZ (orally, at the same dose)
    • Empty NCs (vehicle control)
    • Infected, untreated control
  • Monitoring:
    • Parasitemia: Monitor parasitemia levels every 1-2 days in fresh blood samples.
    • Mortality: Record animal survival daily throughout the experiment.
  • Data Analysis: Compare the peak of parasitemia, the duration of the patent period, and animal survival rates between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed.

Key Application Notes for Researchers

  • Critical Quality Attributes: The particle size and zeta potential are crucial. A size below 150 nm and a high positive or negative zeta potential (|>30| mV) generally indicate good physical stability by preventing aggregation [1].
  • Mechanism of Action: this compound, like other azoles, acts by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi and trypanosomatids [1] [4]. This leads to depletion of ergosterol and accumulation of toxic methylated sterols, disrupting the cell membrane.
  • Advantages of Nanoformulation: Encapsulation in nanocapsules significantly enhances the efficacy of ABZ by prolonging its systemic residence time, allowing for less frequent dosing. It also provides a platform for parenteral administration of this lipophilic drug and may improve its safety profile by reducing potential cardiotoxicity associated with azoles [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on analytical method validation or scale-up considerations, please feel free to ask.

References

Proposed Workflow for Antifungal Efficacy Testing

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines a generalized workflow for evaluating a drug's efficacy in a mouse model, integrating common procedures from the research on Albendazole [1] [2] [3].

Start Start: Study Design G1 Formulation Preparation Start->G1 G2 Animal Model Inoculation G1->G2 A1 Select delivery system (e.g., SMEDDS, suspension) G1->A1 A2 Characterize formulation (particle size, stability) G1->A2 A3 Confirm dosing concentration G1->A3 G3 Treatment Phase G2->G3 B1 Infect mice with pathogen G2->B1 B2 Randomize into groups G2->B2 G4 Endpoint Analysis G3->G4 C1 Administer drug via gavage G3->C1 C2 Monitor body weight/health G3->C2 End Data Synthesis & Reporting G4->End D1 Harvest target tissues G4->D1 D2 Quantify pathogen burden G4->D2 D3 Histopathological analysis G4->D3

Detailed Experimental Protocols for Adaptation

The following table summarizes key experimental parameters from Albendazole studies that can serve as a reference for your work with Albaconazole.

Study Aspect Protocol Details from Albendazole Research

| Formulation | • SMEDDS Chewable Tablets: Improve dissolution and bioavailability of poorly soluble drugs. Prepared via wet granulation [4]. • Nanocapsules: Mean size of ~193 nm; enhance drug delivery and efficacy [5]. | | Animal Models & Inoculation | • Oncology: Immunocompetent C57BL/6 mice inoculated with RM-1 (prostate) or GL261 (glioma) cancer cells [1]. • Parasitology: BALB/c mice orally infected with E. multilocularis eggs [6] or rats with secondary hepatic alveolar echinococcosis (HAE) [3]. | | Dosing & Treatment | • Dose: 400 mg/kg albendazole is a common reference point [7] [8] [9]. • Route & Duration: Oral administration (via gavage or drug-mixed feed) for 4 to 8 weeks [1] [3] [6]. | | Efficacy Assessment | • Tumor Volume: Measured in vivo; CD8+ T cell depletion validates immune mechanism [1]. • Pathogen Burden: Microcyst weight and histopathology in HAE model [3]; parasite viability in culture assays [6]. • Molecular Analysis: RNA-seq to identify affected pathways (e.g., NF-κB) [2]. | | Pharmacokinetic (PK) Analysis | • Blood Collection: Serial blood draws post-administration to plot concentration-time curve [3]. • Key PK Parameters: Area Under the Curve (AUC), maximum concentration (Cmax), time to Cmax (Tmax) [4] [3]. |

References

Comprehensive Application Notes and Protocols for Albaconazole Antifungal Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albaconazole and Antifungal Susceptibility Testing

This compound (UR-9825) is a promising third-generation triazole antifungal with a broad spectrum of activity against diverse fungal pathogens. This fluorinated triazole features a 7-chloro-quinazoline-4-one structure and an N-morpholine ring, contributing to its potent antifungal properties [1]. As with other azoles, this compound functions as a selective inhibitor of lanosterol C-14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway that is essential for fungal cell membrane integrity [2]. By targeting this enzyme, this compound depletes ergosterol while causing toxic methylated sterols to accumulate in fungal cell membranes, ultimately disrupting membrane fluidity and function [2].

The rising prevalence of antifungal resistance among pathogenic fungi represents a significant global health threat, with mortality rates from invasive fungal infections often exceeding 40% despite available treatments [3] [4]. This alarming trend underscores the critical importance of reliable antifungal susceptibility testing (AFST) methods to guide clinical decision-making and monitor resistance patterns. Standardized susceptibility testing enables researchers and clinicians to determine the minimum inhibitory concentrations (MICs) of antifungal agents like this compound, providing essential data for establishing breakpoints and interpreting resistance mechanisms [5] [6]. These protocols are particularly vital for emerging antifungal agents where comprehensive clinical data may still be limited.

This document provides detailed application notes and experimental protocols for assessing the antifungal susceptibility of pathogenic fungi to this compound, with specific methodologies designed for researchers, scientists, and drug development professionals working in mycology and antimicrobial development.

This compound Properties and Pharmacological Profile

This compound exhibits favorable pharmacological characteristics that distinguish it from earlier azole antifungals. The table below summarizes its key physicochemical and pharmacokinetic properties based on available preclinical and clinical data:

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value/Characteristic Significance
Chemical Class Triazole derivative with 7-chloro-quinazoline-4-one structure Structural differentiation from other azoles [1]
clogP 2.14 Moderate lipophilicity [1]
Topological Polar Surface Area (tPSA) 80.86 Membrane permeability indicator [1]
Aqueous Solubility (LogS) -4.72 Poor water solubility [1]
Plasma Protein Binding (PPB) 98% High protein binding [1]
Half-Life 30-56 hours Extended elimination half-life [1]
Volume of Distribution Very large Extensive tissue distribution [1]
Primary Mechanism CYP51/Erg11 inhibition Disruption of ergosterol biosynthesis [2]

This compound demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus species [1]. Notably, some studies have reported that this compound exhibits greater potency than amphotericin B in certain in vitro models, highlighting its potential clinical utility [1]. The drug has shown particularly favorable oral bioavailability profiles in human clinical trials, allowing for a once-weekly dosing schedule in some therapeutic contexts [2].

Despite its promising antifungal profile, this compound faces formulation challenges due to its poor water solubility and relatively short plasma half-life in mice models (<1 hour) [2]. To address these limitations, researchers have developed novel drug delivery systems such as biodegradable polymeric nanocapsules (NCs), which have been shown to enhance drug stability, prolong release, and potentially reduce toxicity concerns associated with azole derivatives [2]. These advanced formulation approaches may expand the therapeutic potential of this compound for both systemic and localized fungal infections.

Standardized Antifungal Susceptibility Testing Methods

Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method represents the gold standard for antifungal susceptibility testing [5] [7]. This standardized approach ensures reproducibility and comparability of results across different laboratories. The methodology involves the following key components and steps:

  • Test Preparation: this compound should be obtained as reagent-grade powder and dissolved appropriately based on its solubility properties. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) or other suitable solvents, then further diluted in RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS buffer [5]. Serial two-fold dilutions are prepared to achieve final concentration ranges appropriate for testing (typically 0.016-16 µg/mL for azoles) [5].

  • Inoculum Preparation: Test organisms are subcultured on potato dextrose agar (PDA) or similar media at 35°C for 24-48 hours. Inoculum suspensions are prepared by lightly scraping the surface of mature colonies and suspending the material in sterile saline. The turbidity is adjusted spectrophotometrically at 530 nm to an optical density ranging from 0.12 to 0.11, corresponding to approximately 2.5-5 × 10⁶ CFU/mL [5]. Further dilution in broth medium yields the final working inoculum of 0.5-2.5 × 10³ CFU/mL.

  • Inoculation and Incubation: Microdilution plates containing serial dilutions of this compound are inoculated with the standardized fungal suspension. Included in each test run should be quality control strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 [5]. The plates are incubated at 35°C and examined visually after 24 and 48 hours to determine MIC endpoints [5].

The following diagram illustrates the complete workflow for the broth microdilution method:

BrothMicrodilution Broth Microdilution Workflow Start Prepare this compound Stock Solution A Prepare Serial Dilutions (0.016-16 µg/mL) Start->A C Inoculate Microdilution Plates A->C B Prepare Inoculum (2.5-5 × 10⁶ CFU/mL) B->C D Incubate at 35°C (24-48 hours) C->D E Visual Reading of MIC D->E F Quality Control: C. parapsilosis ATCC 22019 C. krusei ATCC 6258 F->C With each batch

Minimum Inhibitory Concentration (MIC) Endpoint Determination

The MIC endpoint determination is a critical step in antifungal susceptibility testing that requires standardization to ensure consistent interpretation across different readers and laboratories:

  • For this compound and Other Azoles: The MIC endpoint is defined as the lowest drug concentration that produces 50% growth inhibition compared to the drug-free growth control [5]. This 50% reduction in visual turbidity represents a significant diminution of growth.

  • Reading Aids: The use of a reading mirror enhances the detection of small amounts of growth in the microdilution wells, improving the accuracy of MIC determinations [5].

  • Incubation Time Considerations: While initial readings are typically taken at 24 hours, final MIC values are generally determined at 48 hours of incubation for most yeast pathogens [5]. However, incubation times may need adjustment for slow-growing fungi or specific research objectives.

  • Additional Methodological Considerations: Recent advances in susceptibility testing include the use of metabolic probes such as resazurin to facilitate more objective endpoint determination [8]. These approaches can improve the reproducibility of MIC readings, particularly for isolates with trailing growth phenomena. For laboratories performing high-throughput screening, checkpoint assays may be implemented after an initial incubation period (typically 3 hours) to determine if microbial growth has achieved a sufficient threshold for reliable MIC determination [8].

Mechanisms of Antifungal Resistance

Understanding the molecular mechanisms underlying antifungal resistance is essential for interpreting susceptibility testing results and developing strategies to overcome resistance. The following table summarizes the primary resistance mechanisms observed with azole antifungals:

Table 2: Molecular Mechanisms of Antifungal Resistance in Pathogenic Fungi

Resistance Mechanism Key Genetic Determinants Impact on this compound
Drug Target Alteration ERG11/Cyp51A mutations [3] [4] [6] Reduced drug binding affinity due to amino acid substitutions in target enzyme
Drug Target Overexpression UPC2 gain-of-function mutations [3] [4] [6] Increased target abundance requiring higher drug concentrations for inhibition
Enhanced Drug Efflux CDR1, CDR2, MDR1 overexpression [6] [9] Reduced intracellular drug accumulation through efflux pump activation
Biofilm Formation Extracellular matrix production [6] Enhanced physical barrier and altered microbial physiology reducing drug penetration
Cellular Stress Responses Calcineurin, Hsp90, PKC pathways [9] Activation of compensatory signaling networks that promote survival under drug pressure

The emergence of resistance can occur through primary/intrinsic mechanisms (innate to the species) or secondary/acquired mechanisms (developed through previous drug exposure) [6]. Notably, some fungal species exhibit intrinsic resistance to certain azoles; for example, P. kudriavzevii displays innate resistance to fluconazole [6]. For this compound specifically, the same resistance mechanisms that affect other azoles would likely apply, though its unique chemical structure may influence its susceptibility to specific efflux pumps or target site mutations.

The following diagram illustrates the primary molecular resistance mechanisms to azole antifungals:

ResistanceMechanisms Azole Resistance Mechanisms Azole This compound Mechanism1 Target Site Alterations ERG11/Cyp51A mutations Azole->Mechanism1 Reduced binding Mechanism2 Target Overexpression UPC2 gain-of-function Azole->Mechanism2 Increased target Mechanism3 Enhanced Drug Efflux CDR1, CDR2, MDR1 pumps Azole->Mechanism3 Reduced accumulation Mechanism4 Biofilm Formation Azole->Mechanism4 Physical barrier Mechanism5 Stress Response Pathways Hsp90, calcineurin Azole->Mechanism5 Enhanced survival Effect Treatment Failure Mechanism1->Effect Mechanism2->Effect Mechanism3->Effect Mechanism4->Effect Mechanism5->Effect

Interpretation of Susceptibility Testing Results

Minimum Inhibitory Concentration (MIC) Interpretation

The interpretation of this compound susceptibility testing results requires careful consideration of MIC distributions and established breakpoint criteria where available. For investigational agents like this compound, where formal clinical breakpoints may not yet be established by standardization bodies, researchers should employ the following approaches:

  • Epidemiological Cutoff Values (ECVs): Determine the MIC distribution for wild-type populations of each fungal species to establish ECVs that differentiate wild-type isolates from those with acquired resistance mechanisms [6] [7].

  • Quality Control Ranges: Ensure that MIC values for quality control strains fall within established acceptable ranges to validate test performance [5] [7].

  • Comparative Analysis: Compare this compound MIC values with those of other antifungal agents with established breakpoints to assess relative potency [6].

The interpretation of susceptibility testing should always consider the inoculum size, incubation time, and test conditions, as these factors can significantly influence MIC results [5]. Additionally, the correlation between in vitro susceptibility and clinical outcome may vary depending on the infection site, immune status of the host, and pharmacokinetic properties of the drug.

Technical Considerations and Limitations

Several technical factors require special consideration when performing this compound susceptibility testing:

  • Solubility Limitations: Due to this compound's poor aqueous solubility, appropriate solvents such as DMSO must be used, with final solvent concentrations that do not inhibit fungal growth (typically ≤1%) [2] [5].

  • Incubation Conditions: Standard incubation at 35°C is recommended, though some dimorphic fungi may require alternative temperatures [7]. Most yeast pathogens require 48 hours of incubation for reliable MIC determination [5].

  • Strain-Specific Considerations: Intrinsically resistant species such as N. glabrata and P. kudriavzevii may demonstrate higher baseline MIC values to azoles, requiring adjustment of interpretive criteria [6].

  • Endpoint Determination: The 50% growth inhibition endpoint for azoles can be challenging to determine visually for isolates with "trailing" growth, where reduced but persistent growth occurs at higher drug concentrations [5]. In such cases, metabolic indicator dyes or standardized spectrophotometric methods may improve reproducibility.

References

Albaconazole Polymeric Nanocapsules: Application Note

Author: Smolecule Technical Support Team. Date: February 2026

1. Abstract A 2025 study developed and evaluated a novel formulation of Albaconazole (ABZ) loaded in biodegradable polymeric nanocapsules (ABZ-NCs) for treating T. cruzi infection. The primary objective was to overcome the limitations of current chemotherapies by improving the drug's anti-parasitic efficacy and pharmacokinetic profile. The central finding was that the nanocapsule formulation significantly enhanced the suppressive effect on parasitemia and prolonged the drug's residence time compared to free ABZ, without increasing toxicity in a murine model [1].

2. Introduction & Rationale Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi, affects an estimated 6-7 million people globally. The current therapeutic arsenal is limited to two old drugs, benznidazole and nifurtimox, which are associated with significant adverse effects and variable efficacy, particularly in the chronic phase of the disease. This underscores the urgent need for new, safer, and more effective medicines [2] [3]. This compound (research code UR-9825) is a triazole antifungal agent investigated for its anti-T. cruzi potential. However, like other azoles, its efficacy can be limited. Nanoformulation strategies offer a pathway to enhance drug delivery, improve bioavailability, and potentially reduce required doses or treatment duration [1].

3. Experimental Protocol

The following workflow outlines the key stages of the protocol for formulating and testing this compound nanocapsules:

G Formulation of\nABZ-Loaded NCs Formulation of ABZ-Loaded NCs In Vitro Activity\nAssessment In Vitro Activity Assessment Formulation of\nABZ-Loaded NCs->In Vitro Activity\nAssessment In Vivo Efficacy in\nMurine Model In Vivo Efficacy in Murine Model In Vitro Activity\nAssessment->In Vivo Efficacy in\nMurine Model Data Analysis &\nToxicity Evaluation Data Analysis & Toxicity Evaluation In Vivo Efficacy in\nMurine Model->Data Analysis &\nToxicity Evaluation

Formulation of this compound-Loaded Nanocapsules (ABZ-NCs)
  • Nanocapsule Preparation: ABZ was loaded into biodegradable polymeric nanocapsules using a method likely involving interfacial polymer deposition. The specific polymers used were not detailed in the abstract but are characteristic of systems like poly(lactic-co-glycolic acid) (PLGA) or poly(ε-caprolactone) (PCL) [1].
  • Critical Step: The process must be optimized to achieve high drug loading efficiency and a nanocapsule size that facilitates delivery.
In Vitro Activity Assessment
  • Parasite Strains: The anti-T. cruzi activity of free ABZ and ABZ-NCs was tested against epimastigote forms of the Y strain and the Colombian strain.
  • Viability Assay: Activity was determined via a resazurin-based viability assay. Epimastigotes were harvested, seeded in microplates, and incubated with serial dilutions of the compounds. After incubation, resazurin was added, and absorbance was measured to calculate parasite viability [4].
  • Key Observation: Free ABZ and ABZ-NCs showed similar activity profiles, being active against the Y strain but inactive against the Colombian strain epimastigotes, highlighting strain-specific susceptibility [1].
In Vivo Efficacy in a Murine Model of Acute Infection
  • Animal Model: Mice were infected with T. cruzi (Y strain) and treated during the acute phase of infection.
  • Treatment Groups: Infected mice were administered:
    • Free ABZ (oral, SC, IM routes)
    • ABZ-NCs (oral, SC, IM routes)
    • Various doses and treatment schedules (once- and twice-daily dosing)
  • Efficacy Endpoints:
    • Parasitemia Level: Measured during and after treatment.
    • Mortality: Suppression of death.
    • Relapse Time: Time taken for parasitemia to reappear after treatment cessation.
  • Toxicity Evaluation: The safety of the formulations was assessed in the mouse model [1].

4. Key Data & Results

Table 1: Summary of In Vivo Efficacy Findings for ABZ Formulations

Parameter Free ABZ (Oral) ABZ-Loaded Nanocapsules (NCs) Key Implication
Parasitemia During Treatment Reduced but remained patent Induced negative parasitemia in most regimens [1] NCs have superior suppressive effect
Post-Treatment Parasitemia Significantly reduced Significantly more reduced vs. free ABZ (p < 0.05) [1] NCs enhance sustained efficacy
Parasite Relapse Occurred after treatment Delayed compared to free ABZ [1] NCs prolong the anti-parasitic effect
Dosing Frequency N/A Once- and twice-daily doses were similarly effective [1] NCs extend drug residence time, allowing less frequent dosing
Toxicity/Safety Standard safety profile Significantly improved safety in mouse model [1] Nanoformulation improves therapeutic index

5. Discussion and Future Directions The data conclusively demonstrate that the polymeric nanocapsule formulation enhances the therapeutic performance of this compound. The prolonged residence time suggests improved pharmacokinetics, which could allow for simplified, lower-dose regimens in the future [1]. The improved safety profile is a critical finding, as toxicity is a major limitation of current treatments [2].

Future work should include:

  • Detailed Pharmacokinetic Studies: To quantitatively define the absorption, distribution, and clearance of the nanocapsule formulation.
  • Dose-Fractionation Studies: To identify the primary driver of efficacy (e.g., peak concentration vs. time above a threshold), as has been pursued for benznidazole [5] [6].
  • Chronic Phase Models: Evaluating the efficacy of ABZ-NCs in a model of chronic Chagas disease, where new treatments are most needed.
  • Combination Therapies: Investigating ABZ-NCs in combination with other drug candidates to achieve synergistic effects and prevent resistance.

Diagram: Experimental Workflow for Efficacy Assessment

G Inoculate Mice with\nT. cruzi (Y Strain) Inoculate Mice with T. cruzi (Y Strain) Administer Treatments\n(Free ABZ vs ABZ-NCs) Administer Treatments (Free ABZ vs ABZ-NCs) Inoculate Mice with\nT. cruzi (Y Strain)->Administer Treatments\n(Free ABZ vs ABZ-NCs) Monitor Parasitemia\n& Mortality Monitor Parasitemia & Mortality Administer Treatments\n(Free ABZ vs ABZ-NCs)->Monitor Parasitemia\n& Mortality Evaluate Safety &\nToxicity Evaluate Safety & Toxicity Administer Treatments\n(Free ABZ vs ABZ-NCs)->Evaluate Safety &\nToxicity Assess Parasite Relapse\nPost-Treatment Assess Parasite Relapse Post-Treatment Monitor Parasitemia\n& Mortality->Assess Parasite Relapse\nPost-Treatment

Conclusion

The formulation of this compound into polymeric nanocapsules represents a significant advancement in the pre-clinical development of new therapeutic agents for Chagas disease. This approach successfully enhanced the drug's efficacy and safety profile in an acute infection model. Further investigation is warranted to translate these promising findings into a viable clinical candidate.

References

Albaconazole Application Notes & Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the research and development of albaconazole for the treatment of onychomycosis, including its mechanism of action, key clinical trial findings, and detailed experimental protocols for preclinical and clinical evaluation.

Introduction and Drug Profile

This compound is a novel triazole antifungal agent with broad-spectrum activity against pathogenic yeasts and filamentous fungi [1]. Like other azoles, it exerts its effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane [1] [2]. This disruption leads to the accumulation of toxic methylsterols, ultimately resulting in fungal cell death [1].

Its high in vitro activity and excellent oral bioavailability made it a promising candidate for the treatment of fungal infections, including onychomycosis (fungal nail infection) [1]. A Phase II clinical trial has specifically investigated its use for distal subungual onychomycosis [3].

Phase II Clinical Trial Design for Onychomycosis

The design of the pivotal Phase II study serves as a model for evaluating this compound in onychomycosis [3].

  • Objective: To evaluate the efficacy and safety of four once-weekly dose regimens of oral this compound versus a placebo in patients with distal subungual onychomycosis of the great toenail.
  • Trial Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
  • Participants: 584 patients were randomized to receive one of the interventions.
  • Interventions and Duration: Patients received this compound at doses of 100 mg, 200 mg, 300 mg, or 400 mg, or a placebo, administered once weekly for either 24 or 36 weeks.
  • Primary Endpoint: "Effective treatment" was defined as the achievement of both mycological cure (negative potassium hydroxide [KOH] test and fungal culture) and a clinical cure (target toenail rated as "clear" or "almost clear" on a investigator's global assessment scale) at Week 52 [3].
  • Follow-up: Efficacy was assessed at Week 52, which was 16 to 28 weeks after the end of treatment, suggesting the primary endpoint was evaluated at 52 weeks from the start of the trial [3].
Efficacy and Safety Data from Clinical Trials

The Phase II trial demonstrated that this compound was significantly more effective than placebo, with a clear dose-response relationship observed [3]. The table below summarizes the key efficacy and safety outcomes.

Table 1: Key Outcomes from the Phase II Onychomycosis Trial of this compound [3]

Parameter This compound Dose Groups (100mg - 400mg, weekly) Placebo Group
Effective Treatment Rate 21% to 54% 1%
Statistical Significance (vs. Placebo) ( p < .001 ) for all groups -
Onset of Effect Observed as early as Week 24 in most groups -
Common Adverse Events (AEs) Mostly mild or moderate in severity -
Treatment-Related AEs All ≤3% (across all doses) -
Serious AEs (Hepatic/Cardiac) No treatment-related serious AEs observed -

The trial concluded that this compound was well-tolerated at all doses tested and resulted in high cure rates for onychomycosis [3]. The study also noted that the 52-week follow-up period was likely too short to detect the treatment's maximal efficacy, as cure rates were still increasing at the end of the study [3].

Preclinical Data and Antifungal Mechanisms

Prior to clinical trials, extensive preclinical studies characterized the antifungal profile of this compound and its analogs.

  • In Vitro Antifungal Activity: Compound I, a strict structural analog of this compound, exhibited high in vitro activity against a range of pathogenic Candida species and filamentous fungi like Aspergillus fumigatus. Its MIC (Minimum Inhibitory Concentration) values were often comparable or superior to reference drugs like fluconazole and voriconazole [1].
  • In Vivo Efficacy: Preliminary in vivo studies showed that compound I was effective in a murine model of systemic candidiasis, supporting its potential for treating systemic infections [1].
  • Rational Drug Design: The development of this compound analogs involved strategic modifications to the core structure to optimize drug properties. Replacing the quinazolinone ring with a thiazoloquinazolinone scaffold was aimed at increasing the inhibitor's size for better coverage within the fungal CYP51 enzyme's active site and improving the calculated logP (clogP) for potentially better pharmacokinetics [1].

The following workflow outlines the key stages and decision points in the clinical development of a new antifungal drug like this compound, from preclinical research to post-market monitoring.

G Preclin Preclinical Research IND Submit IND Application Preclin->IND Phase1 Phase I Clinical Trial IND->Phase1 Phase2 Phase II Clinical Trial Phase1->Phase2 P1Obj Objective: Safety, Tolerability, PK Phase1->P1Obj P1Par Participants: 20-100 Healthy Volunteers Phase1->P1Par Phase3 Phase III Clinical Trial Phase2->Phase3 P2Obj Objective: Efficacy, Dose Ranging Phase2->P2Obj P2Par Participants: Up to Several Hundred Patients Phase2->P2Par NDA Submit NDA/BLA Phase3->NDA P3Obj Objective: Confirm Efficacy, Monitor AEs Phase3->P3Obj P3Par Participants: 300-3000 Patients Phase3->P3Par Phase4 Phase IV Post-Market Safety Monitoring NDA->Phase4 Start Drug Discovery & Animal Testing Start->Preclin

Diagram 1: Antifungal Drug Clinical Development Workflow. This chart outlines the key stages from preclinical research to post-market monitoring, highlighting the objectives and participant numbers for each clinical phase, based on standard FDA processes [4]. IND: Investigational New Drug; NDA: New Drug Application; BLA: Biologics License Application; PK: Pharmacokinetics; AEs: Adverse Events.

Detailed Experimental Protocols

Protocol 1: In Vitro Broth Microdilution Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against clinical fungal isolates [1].

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 1,600 µg/mL. Store at -20°C.
  • Broth Dilution: Perform twofold serial dilutions of the stock in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should typically cover 0.001 µg/mL to 16 µg/mL. Include growth control (no drug) and sterility control (no inoculum) wells.
  • Inoculum Preparation: Adjust the turbidity of fungal suspensions (from fresh cultures) to 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours (Candida spp.) or 48-72 hours (Aspergillus spp.), depending on the organism.
  • MIC Endpoint Determination:
    • For yeasts (e.g., Candida), the MIC is defined as the lowest drug concentration that results in a 50% reduction in visual turbidity compared to the growth control [1].
    • For filamentous fungi, the MIC is defined as the lowest drug concentration that completely inhibits visible growth (100% inhibition) [1].

Protocol 2: Clinical Trial Design for Onychomycosis

This protocol outlines the core design elements for a Phase III trial based on the successful Phase II study [3].

  • Study Population:
    • Inclusion Criteria: Adult patients (18-70 years) with distal subungual onychomycosis of the great toenail, confirmed by positive KOH microscopy and/or fungal culture. Affected nail area should typically be between 20% and 60%.
    • Exclusion Criteria: Patients with significant hepatic, renal, or cardiac disease; pregnant or nursing women; history of hypersensitivity to azoles; use of systemic antifungals within 6 months or topical antifungals within 3 months prior to enrollment.
  • Randomization and Blinding: Use a centralized system to randomize patients 1:1:1 to one of three groups. All study personnel and participants should be blinded to the treatment assignment throughout the study.
  • Treatment Regimen:
    • Group 1: this compound 400 mg, orally, once weekly.
    • Group 2: Active control (e.g., Terbinafine 250 mg, orally, once daily).
    • Group 3: Placebo, orally, once weekly.
    • Treatment Duration: 36 weeks.
  • Efficacy Assessments:
    • Primary Endpoint: "Effective Treatment" rate at Week 52, defined as simultaneous achievement of:
      • Mycological Cure: Negative KOH test and fungal culture from the target nail.
      • Clinical Cure: Target toenail rated as "clear" or "almost clear" (≤10% involvement) by the investigator.
    • Secondary Endpoints: Complete cure rate (mycological cure + 0% nail involvement), clinical improvement, nail growth, and patient-reported outcomes.
  • Safety Assessments: Monitor and record all adverse events (AEs), serious AEs (SAEs), and treatment-emergent AEs (TEAEs). Conduct clinical laboratory tests (hematology, chemistry), vital signs, and physical examinations at each study visit.
Analysis and Future Directions

This compound represents a promising advancement in the triazole class, offering the potential for a more convenient, once-weekly dosing regimen compared to existing therapies like daily terbinafine or itraconazole [3]. Its favorable safety profile, particularly the absence of significant hepatic or cardiac events in the Phase II trial, is a notable finding [3].

Future research directions should include:

  • Phase III Trials: Larger, pivotal Phase III studies are needed to confirm the efficacy and safety observed in Phase II. These trials should include active comparators (e.g., terbinafine) to establish relative efficacy [3].
  • Optimizing Treatment Duration: Further exploration of treatment durations beyond 36 weeks may maximize cure rates, as efficacy was still increasing at the end of the Phase II study [3].
  • Combination Therapy: Given the interest in combination therapies for difficult-to-treat or severe onychomycosis, research into combining this compound with topical agents (e.g., amorolfine) or procedural approaches (e.g., laser) could be valuable [5].

References

Current and Experimental Therapies for Chagas Disease

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the drugs currently used or under investigation for Chagas disease, which provides context for the development of new therapies like albaconazole.

Drug Name Drug Class Development Stage for Chagas Key Findings/Limitations
Benznidazole [1] [2] [3] Nitroheterocyclic Approved (Front-line) Limited efficacy in chronic phase; toxic side-effects; treatment failures observed [1].
Nifurtimox [1] [2] [3] Nitroheterocyclic Approved (Front-line) Long treatment period; frequent and severe side-effects [1] [3].
Posaconazole [1] Triazole Antifungal Clinical Trials (Failed) Limited efficacy against chronic Chagas disease despite initial promise in animal models [1].
Itraconazole [4] Triazole Antifungal Experimental (Small Clinical Study) One study showed it prevented new ECG abnormalities and achieved parasitological cure in 32.6% of patients after 20 years [4].
Ravuconazole [4] Triazole Antifungal Experimental Mentioned as a triazole drug investigated for Chagas disease [4].
Novel Benznidazole Regimens [3] Nitroheterocyclic Research & Development New strategies include shortened regimens and combination therapies to reduce adverse reactions and improve efficacy [3].

Scientific Context and Research Challenges

Understanding the biological and technical challenges in Chagas disease drug development is crucial for designing experiments for new candidates like this compound.

  • Parasite Diversity: T. cruzi is a highly diverse species, divided into six Discrete Typing Units (DTUs TcI-TcVI). Drug susceptibility varies widely among different strains, but this variation does not correlate strongly with DTU classification. Critical implication: Efficacy assessment of any new drug must include testing against a wide panel of geographically and genetically diverse T. cruzi strains [1].
  • Life-cycle Stage Susceptibility: The parasite has different life-cycle stages (e.g., trypomastigotes, amastigotes), which may have differing susceptibility to drugs. A successful drug must target the relevant intracellular and chronic stages [1].
  • Difficulty in Proving Cure: A major technical hurdle is establishing parasitological cure, especially in the chronic phase. Current drugs rarely achieve sterile immunity. Follow-up relies on a combination of serological, parasitological (e.g., PCR), and clinical markers over long periods [1] [3] [4].

Proposed Preclinical Protocol for Azole Evaluation

The following workflow outlines a general preclinical protocol, inferred from the methodologies used to evaluate other azoles like itraconazole and posaconazole [1] [4]. This can serve as a template for designing experiments with this compound.

G Preclinical Drug Evaluation Workflow for Chagas Disease Start Start: Candidate Drug (e.g., this compound) InVitro In Vitro Susceptibility Screening Start->InVitro StrainPanel Diverse T. cruzi Strain Panel (TcI - TcVI) InVitro->StrainPanel EC50 Determine EC₅₀ Values StrainPanel->EC50 InVivo In Vivo Animal Models EC50->InVivo AcuteModel Acute Infection Model InVivo->AcuteModel ChronicModel Chronic Infection Model InVivo->ChronicModel Parasitemia Parasitemia (Blood Smear, PCR) AcuteModel->Parasitemia CureAssessment Cure Assessment (Serology, Xenodiagnosis) ChronicModel->CureAssessment Toxicity Toxicity & Side-Effect Profile Parasitemia->Toxicity CureAssessment->Toxicity MOA Mechanism of Action Studies Toxicity->MOA Decision Decision Point: Proceed to Clinical Trials? MOA->Decision

Conclusion and Future Perspectives

While this compound's potential for Chagas disease remains unexplored in the public literature, the continued research into new therapeutic strategies is vital. The field is moving toward drug repositioning, combination therapies, and the development of novel chemical entities to overcome the limitations of current treatments [3]. For a candidate like this compound, the path forward involves systematic preclinical evaluation as outlined above, leveraging the lessons learned from previous azole failures to design more robust and conclusive clinical trials.

References

Comprehensive Application Notes and Protocols: Albaconazole in Fungal Infection Model Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albaconazole and Its Antifungal Profile

This compound (UR-9825) is a broad-spectrum triazole antifungal agent with potent activity against diverse fungal pathogens. Developed by Grupo Uriach and currently under investigation by Palau Pharma and Allergan, this compound belongs to the third-generation azole class, characterized by a 7-chloro-quinazolin-4-one core structure that differentiates it from other triazoles [1] [2]. This structural configuration contributes to its enhanced pharmacokinetic properties, including an extended half-life (30-56 hours) and a very large volume of distribution, enabling once-weekly dosing regimens in clinical studies [1]. This compound functions as a selective inhibitor of fungal lanosterol C-14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway [3]. By targeting this cytochrome P450-dependent enzyme, this compound depletes ergosterol content in fungal cell membranes while causing toxic methylated sterols to accumulate, thereby disrupting membrane fluidity and ultimately inhibiting fungal growth or inducing cell death [3].

The broad-spectrum activity of this compound encompasses pathogenic yeasts (including Candida species and Cryptococcus neoformans), dermatophytes, and filamentous fungi (including Aspergillus species) [1] [2] [4]. Preclinical studies have demonstrated its efficacy across various fungal infection models, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis [2]. Additionally, research has explored its application in American Trypanosomiasis (Chagas disease), caused by the protozoan Trypanosoma cruzi, which shares the ergosterol biosynthesis pathway with fungi [3]. The chemical structure of this compound incorporates a fluorinated aromatic system and a triazole moiety that coordinates with the heme iron in the CYP51 active site, providing high-affinity binding and potent inhibition of the enzyme [1] [2].

In Vitro Susceptibility Testing Protocols

Broth Microdilution Method for Yeasts and Filamentous Fungi

The broth microdilution method serves as the standard protocol for determining minimum inhibitory concentrations (MICs) of this compound against fungal pathogens. For conventional yeasts including Candida species and Cryptococcus neoformans, follow the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines [2] [4]. Prepare stock solutions of this compound in dimethyl sulfoxide at 3,200 μg/mL, with subsequent dilutions in RPMI 1640 medium buffered to pH 7.0 with MOPS [4]. The final testing concentration range should span from 0.06 to 32 μg/mL, using an inoculum density of (0.5 \times 10^3) to (2.5 \times 10^3) CFU/mL in 96-well U-bottom microtiter plates [4]. Include appropriate quality control strains (C. krusei ATCC 6258 and C. parapsilosis ATCC 22019) and growth controls in each assay.

For filamentous fungi such as Aspergillus species, adhere to CLSI M38-A guidelines [2]. Adjust the inoculum to (0.4 \times 10^4) to (5 \times 10^4) CFU/mL based on spectrophotometric measurements and incubate at 35°C for 48 hours. For fastidious lipid-dependent fungi including Malassezia species, supplement media with lipid emulsions such as modified Dixon or Leeming-Notman medium to support growth [4]. Due to medium turbidity interfering with visual readings, incorporate a colorimetric indicator (Alamar Blue, resazurin) at a 1:4 dilution in phosphate-buffered saline, adding 50 μL to each well after 72 hours of incubation at 32°C [4]. Define the MIC as the lowest drug concentration that prevents a color change from blue to pink, indicating complete inhibition of metabolic activity.

Table 1: In Vitro Susceptibility of Candida Species to this compound and Comparator Agents

Candida Species Strain ID This compound MIC (μg/mL) Fluconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
C. albicans CAAL93 0.003 ± 0.002 0.062 ± 0.052 0.005 ± 0.001
C. albicans CAAL97 <0.001 0.018 ± 0.002 <0.003
C. albicans DSY735 0.063 ± 0.009 11.0 ± 0.2 0.101 ± 0.005
C. krusei CAKR7 0.022 ± 0.010 >30 0.549 ± 0.244
C. glabrata CAGL2 0.065 ± 0.012 7.7 ± 0.1 0.061 ± 0.020
C. parapsilosis CAPA1 0.018 ± 0.003 >30 0.925 ± 0.120
Intracellular Amastigote Assay for Trypanosoma cruzi

For evaluation of anti-Trypanosoma cruzi activity, implement an intracellular amastigote model using Vero or RAW macrophages infected with trypomastigotes of the Y strain or Colombian strain [3]. Culture host cells in DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO₂. Infect monolayers at a multiplicity of infection of 10:1 (parasite-to-host cell ratio) and treat with this compound at concentrations ranging from 0.001 to 1 μM for 96 hours [3]. Include benznidazole as a reference drug. Assess anti-amastigote activity by counting the percentage of infected host cells and the number of amastigotes per 100 host cells using Giemsa-stained slides. Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis of dose-response curves.

In Vivo Efficacy Models

Murine Model of Systemic Candidiasis

The systemic candidiasis model provides critical preclinical data for this compound efficacy against invasive Candida infections. Implement immunocompromised mice (e.g., BALB/c with induced neutropenia via cyclophosphamide) to enhance susceptibility to infection [2]. Inoculate mice via the lateral tail vein with (1 \times 10^5) to (5 \times 10^5) CFU of C. albicans or non-albicans species in 0.1 mL saline [2]. Initiate treatment 2 hours post-infection with this compound administered orally at 1.5-5 mg/kg/day for 7-14 days. Prepare formulations for oral administration by suspending this compound in 0.5% methylcellulose or solubilizing in polyethylene glycol 300 [3]. Include vehicle control and comparator drug groups (fluconazole 10 mg/kg/day or voriconazole 10 mg/kg/day). Monitor survival twice daily for 28 days post-infection and assess fungal burden in target organs (kidneys, liver, spleen) by homogenizing tissues, performing serial dilutions, and plating on Sabouraud dextrose agar for CFU enumeration [2].

Murine Model of Acute Chagas Disease

For evaluation of this compound in Chagas disease, utilize female BALB/c mice (6-8 weeks old) infected intraperitoneally with (1 \times 10^3) blood trypomastigotes of the T. cruzi Y strain [3]. Initiate treatment during the acute phase of infection (5-7 days post-infection) with various dosing regimens: oral administration of free this compound at 5-20 mg/kg/day, subcutaneous injection of this compound-loaded nanocapsules at 1-5 mg/kg, or intramuscular administration of nanocapsules at equivalent doses [3]. Continue treatment for 10-20 consecutive days with once- or twice-daily dosing. Monitor parasitemia levels every 2-3 days using fresh blood examination and assess mortality twice daily for 60 days post-infection [3]. Collect cardiac and skeletal muscle tissues for histological evaluation of amastigote nests and inflammatory infiltrates at study endpoint.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Infection Model Dose (mg/kg/day) Route Treatment Duration Efficacy Outcome
Systemic Candidiasis 1.5-5 Oral 7-14 days 75% survival rate; significant reduction in renal fungal burden
Acute Chagas (Y strain) 5 Oral 10 days Reduced parasitemia but patent infection maintained
Acute Chagas (Y strain) 1-5 (NC) SC/IM 10-20 days Negative parasitemia during treatment; delayed relapse
Systemic Aspergillosis 10 Oral 10 days Improved survival and reduced lung fungal burden

Advanced Formulation Protocol: this compound-Loaded Nanocapsules

Nanocapsule Preparation and Characterization

The nanocapsule formulation significantly enhances this compound's therapeutic profile by improving solubility, prolonging release, and potentially reducing toxicity [3]. Prepare this compound-loaded nanocapsules using the nanoprecipitation method with biodegradable poly-ε-caprolactone (PCL) polymer [3]. Dissolve PCL (42,500 g/mol) at 1% w/w, this compound at 0.5% w/w, and soy phosphatidylcholine (Epikuron170) at 1.5% w/w in acetone containing medium-chain triglycerides (Miglyol 810N) as the oil core [3]. Inject this organic phase rapidly into an aqueous solution containing poloxamer 188 (2% w/w) under magnetic stirring at 800 rpm. evaporate acetone under reduced pressure and concentrate the nanocapsule suspension to a final volume of 10 mL.

Characterize the resulting nanocapsules for hydrodynamic diameter (target: 200-300 nm), polydispersity index (target: <0.2), and zeta potential (target: -10 to -20 mV) using dynamic light scattering [3]. Determine drug loading and encapsulation efficiency (typically >80%) by ultracentrifugation at 25,000 × g for 60 minutes, followed by high-performance liquid chromatography analysis of both the supernatant and dissolved pellet [3]. Examine nanocapsule morphology using atomic force microscopy and scanning electron microscopy to confirm spherical shape and smooth surface characteristics [3].

In Vivo Evaluation of Nanocapsule Formulations

Assess the pharmacokinetic profile of this compound nanocapsules in BALB/c mice following subcutaneous or intramuscular administration at 5 mg/kg [3]. Collect blood samples at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48 hours) via retro-orbital bleeding. Process plasma samples by protein precipitation with acetonitrile and analyze using validated LC-MS/MS methods [3]. Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). Compare these parameters with free this compound administered orally to determine relative bioavailability and sustained release characteristics [3].

Data Analysis and Interpretation

Statistical Analysis and Efficacy Evaluation

Employ appropriate statistical methods to analyze experimental data, using one-way ANOVA with post-hoc Tukey test for multiple comparisons or Student's t-test for two-group comparisons [3] [2]. Express survival data using Kaplan-Meier curves and compare with log-rank test. Consider p-values <0.05 statistically significant. For in vivo efficacy studies, calculate the percentage reduction in fungal/parasite burden compared to untreated controls using the formula: [(Mean CFU control - Mean CFU treated)/Mean CFU control] × 100 [3] [2].

Table 3: Comparative Activity of this compound Against Filamentous Fungi

Fungal Species Strain ID This compound MIC (μg/mL) Itraconazole MIC (μg/mL) Voriconazole MIC (μg/mL)
A. fumigatus ASFU7 0.23 ± 0.01 0.42 ± 0.04 0.15 ± 0.01
A. fumigatus ASFU13 1.1 ± 0.3 >71 <0.35
A. fumigatus ASFU17 2.1 ± 0.1 >71 0.25 ± 0.3
S. prolificans SCSP1 0.5 NT 0.125
R. oryzae RHPU1 0.5 NT 2
M. circinelloides RHMI1 1 NT 8

The following diagram illustrates this compound's mechanism of action and experimental workflow in fungal infection models:

G cluster_mechanism This compound Mechanism of Action cluster_models Experimental Infection Models A This compound Administration (Oral, SC, IM) B Systemic Distribution & Target Engagement A->B C CYP51/Lanosterol 14α-Demethylase Inhibition B->C D Ergosterol Biosynthesis Disruption C->D E Toxic Methylsterols Accumulation D->E F Altered Membrane Fluidity & Function E->F G Fungal Growth Inhibition or Cell Death F->G H In Vitro Susceptibility Testing (Broth Microdilution, MIC Determination) I Systemic Candidiasis Model (Immunocompromised Mice, IV Infection) H->I J Acute Chagas Disease Model (BALB/c Mice, IP T. cruzi Infection) I->J K Nanocapsule Formulation (Poly-ε-caprolactone, Sustained Release) J->K L Parasitemia/Fungal Burden Assessment & Histology K->L

Conclusion and Research Applications

This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple fungal infection models and against the protozoan pathogen Trypanosoma cruzi [3] [2]. The comprehensive protocols outlined herein provide researchers with standardized methods for evaluating this compound's antifungal activity, from basic in vitro susceptibility testing to complex in vivo efficacy models. The development of nanocapsule formulations addresses this compound's inherent solubility limitations and short plasma half-life in mice, offering a promising strategy to enhance its therapeutic potential [3]. These application notes should serve as a robust foundation for preclinical assessment of this compound, contributing to the advancement of this promising agent through the drug development pipeline.

References

Albaconazole solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What are the main challenges associated with Albaconazole's solubility? this compound is a lipophilic (fat-soluble) molecule, which leads to very low solubility in water [1]. This results in a short plasma half-life in animal models (less than 1 hour in mice) and has historically hampered the development of injectable formulations, limiting administration routes and potentially impacting its efficacy [2].

Q2: Which advanced formulation technique has shown promise in recent preclinical studies for this compound? The most promising technique identified in recent literature is encapsulation into biodegradable polymeric nanocapsules (NCs) [2]. This system is designed to provide prolonged drug release and improve safety profiles. The oily core of these nanocapsules is particularly effective at entrapping lipophilic drugs like this compound [2].

Q3: Besides nanocapsules, what general strategies can be explored to improve drug solubility? While developed for other poorly soluble drugs, several established strategies could be investigated for this compound. Salt formation can significantly increase solubility and dissolution rate [3]. Solid dispersions, where the drug is dispersed in a polymer carrier, can convert the drug to a more soluble amorphous state [4] [5]. The use of hydrotropic agents is another simple method to enhance aqueous solubility [6].

Solubility Enhancement Techniques at a Glance

The following table summarizes key techniques, their core mechanisms, and notes on their applicability to this compound.

Technique Mechanism of Action Key Characteristics / Status for this compound
Polymeric Nanocapsules [2] Encapsulates drug in oily core surrounded by polymer wall; protects drug, enables controlled release. Pre-clinical stage for Chagas disease; shows enhanced efficacy & reduced toxicity vs. free drug [2].
Salt Formation [3] Creates a salt form of API with counterion; improves water solubility and dissolution rate. Common for basic/acidic drugs; not yet reported for this compound but a viable research path.
Solid Dispersions [4] [5] Disperses drug at molecular level in polymer matrix; converts crystal to amorphous state with higher solubility. Well-established method; potential strategy for this compound formulation development.
Hydrotropy [6] Uses high concentration of additives to increase drug solubility in water via complex aggregation. Simple and scalable; effectiveness depends on drug-hydrotrope interaction.

Detailed Experimental Protocol: this compound Nanocapsules

The protocol below is adapted from a recent study on preparing this compound-loaded polymeric nanocapsules [2].

Objective: To prepare this compound-loaded Poly-ε-caprolactone (PCL) Nanocapsules via solvent displacement.

Materials:

  • Polymer: Poly-ε-caprolactone (PCL)
  • Oil: Medium-chain triglycerides (MCT, e.g., Miglyol 810N)
  • Surfactant: Poloxamer 188
  • Stabilizer: Soy phosphatidylcholine (e.g., Epikuron 170)
  • Solvent: Acetone
  • Aqueous Phase: Purified water

Methodology:

  • Organic Phase Preparation: Dissolve PCL, soy phosphatidylcholine, and this compound in acetone. Add MCT oil to this mixture and ensure all components are fully dissolved.
  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water.
  • Nanocapsule Formation: Under moderate magnetic stirring, slowly add the organic phase into the aqueous phase.
  • Solvent Evaporation: Remove the acetone under reduced pressure using a rotary evaporator.
  • Final Adjustments: Adjust the final volume of the nanocapsule suspension with purified water. The formulation can be subsequently freeze-dried to obtain a powder for long-term storage.

The experimental workflow for preparing these nanocapsules is summarized in the following diagram:

Start Start Experiment OP Prepare Organic Phase Start->OP NF Form Nanocapsules OP->NF AP Prepare Aqueous Phase AP->NF EV Evaporate Solvent NF->EV HA Homogenize and Adjust EV->HA End Final Nanocapsule Suspension HA->End

Key Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Drug Loading Drug leaking into aqueous phase during preparation. Optimize the organic-to-aqueous phase ratio; ensure rapid mixing during nanocapsule formation.
Formulation Instability Inadequate surfactant concentration; particle aggregation. Increase the concentration of Poloxamer 188; consider using a combination of stabilizers.
Incomplete Solvent Removal Insufficient evaporation time or incorrect pressure. Extend the evaporation time; ensure the rotary evaporator is set to the correct temperature and pressure.

Key Takeaways for Your Research

  • Focus on Nano-encapsulation: The most direct and promising evidence for this compound specifically points to polymeric nanocapsules as a primary research avenue [2].
  • Leverage General Strategies: While not yet reported for this compound, techniques like salt formation and solid dispersions are proven for other azole drugs and represent viable parallel research paths [3] [4].
  • Characterization is Crucial: Regardless of the method chosen, ensure you characterize the final product's hydrodynamic diameter, surface charge (zeta potential), polydispersity, drug loading, and encapsulation efficiency to validate the success of your formulation [2].

References

Albaconazole plasma half-life extension strategies

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole Pharmacokinetic Profile

This compound inherently has a favorable pharmacokinetic profile, characterized by a long half-life that supports infrequent dosing [1].

The table below summarizes the quantitative data available for this compound:

Pharmacokinetic Parameter Reported Value Note/Source
Half-life 30-56 hours In humans; supports once-weekly dosing [2].
Plasma Protein Binding (PPB) 98% High degree of binding [2].
Volume of Distribution (Vd) Very large Suggests extensive tissue distribution [2].

A clinical study also highlighted that the formulation can significantly impact this compound's bioavailability. A 400 mg tablet formulation showed approximately a 22% lower maximum concentration (Cmax) and 10% lower area under the curve (AUC) compared to a capsule formulation, indicating they are not bioequivalent [3].

Potential Investigation Pathways for Half-life Extension

While direct methods for this compound are not described, you can leverage well-established strategies from peptide and protein drug development and modern formulation science to guide experimental design [4].

The following diagram outlines a potential experimental workflow for investigating half-life extension strategies, moving from established concepts to this compound-specific testing.

cluster_base Leverage Established Principles cluster_test This compound-Specific R&D Start Start: Goal to Extend This compound Half-life P1 Chemical Modification (e.g., prodrug approach) Start->P1 P2 Formulation Optimization (e.g., nanoformulations) Start->P2 P3 Conjugation Strategies (e.g., PEGylation) Start->P3 T1 Address High Lipophilicity and Poor Aqueous Solubility P2->T1 Apply T2 Overcome Ocular Barriers for Potential Topical Use P2->T2 Apply P3->T1 Apply T3 Leverage Inherent Long Half-life with Formulation Improvement T1->T3 End In-Vitro and In-Vivo PK/PD Studies T2->End T3->End

The strategies in the workflow can be implemented through these specific experimental approaches:

  • Advanced Formulation Development

    • Nanoformulations: Develop this compound-loaded liposomes, nanoparticles, or niosomes to enhance solubility, protect the drug from rapid clearance, and potentially create a depot effect for sustained release [5].
    • Prodrug Approach: Design a water-soluble prodrug of this compound to improve pharmacokinetics. A successful example is isavuconazonium sulfate, the prodrug of isavuconazole, which allows for intravenous administration without the nephrotoxic solubilizing agent cyclodextrin [2].
  • Application-Specific Delivery Systems

    • For potential ocular applications, research into azole-loaded nanomicelles, microemulsions, or drug-eluting contact lenses could overcome ocular barriers and provide sustained local concentrations, thereby improving efficacy and reducing systemic exposure [5].

Troubleshooting Common Scenarios

Here are answers to potential frequently asked questions during related experiments.

  • Q1: The bioavailability of our this compound formulation is low and variable. What could be the cause?

    • A: This is a recognized challenge. The high lipophilicity of azole drugs like this compound often leads to poor aqueous solubility, which limits absorption [5]. Furthermore, a clinical study confirmed that different formulations (tablet vs. capsule) are not bioequivalent [3]. Investigate advanced formulation strategies like solid dispersions or nano-sizing to enhance dissolution and improve consistency.
  • Q2: Our in-vitro this compound activity is strong, but in-vivo efficacy is poor. What factors should we investigate?

    • A: This disconnect often stems from pharmacokinetic challenges. Key factors to investigate include:
      • Rapid metabolism: Check for major metabolites and consider chemical modification to block metabolic sites [4].
      • High plasma protein binding: The 98% protein binding for this compound [2] means only a small free fraction is active. This is difficult to change but is a crucial parameter for PK/PD modeling.
      • Insufficient tissue exposure: Despite a large volume of distribution, the drug may not reach the infection site at effective concentrations. Sustained-release formulations could help maintain therapeutic levels.

References

Albaconazole Nanocapsules: Formulation & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole (ABZ) is a broad-spectrum triazole antifungal agent that works by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51), thereby disrupting ergosterol synthesis in fungal and protozoal cell membranes [1] [2]. Its development for diseases like Chagas disease has been hampered by its poor water solubility and a short plasma half-life in mice (less than 1 hour) [3].

Encapsulating ABZ into biodegradable polymeric nanocapsules (NCs) has been shown to be a promising strategy to overcome these limitations. The table below summarizes the key characteristics and findings related to ABZ-loaded nanocapsules.

Aspect Free this compound This compound-Loaded Nanocapsules (ABZ-NCs)
Core Formulation - Poly-ε-caprolactone (PCL) polymer, Medium-chain triglycerides (MCT) oily core, Lecithin (soy phosphatidylcholine), Poloxamer 188 [3]
Key Findings (Pre-clinical) Reduced parasitemia but all animals maintained patent infection; Suppressive effect on T. cruzi growth [3] Increased anti-T. cruzi effects, inducing negative parasitemia during treatment; Prolonged suppressive effect; Significantly improved drug safety in mouse model [3]
Toxicity Considerations Associated with potential cardiotoxicity (QTc prolongation and arrhythmia) [3] Nanocapsules effective in reducing both in vitro and in vivo drug-induced cardiotoxicity [3]
Reported Phases Phase I-II clinical trials (as an antifungal) [1] Pre-clinical development (for Chagas disease) [3]

Experimental Protocol: Preparation of ABZ-Loaded Nanocapsules

The following methodology is adapted from a 2025 study and can serve as a guide for formulating ABZ-NCs [3].

1. Materials

  • Drug: this compound (ABZ)
  • Polymer: Poly-ε-caprolactone (PCL)
  • Lipid: Lecithin (soy phosphatidylcholine, e.g., Epikuron170)
  • Oil: Medium-chain triglycerides (MCT, e.g., Miglyol 810N)
  • Surfactant: Poloxamer 188 (e.g., Synperonic PE/F68)
  • Solvent: Acetone
  • Aqueous Phase: Purified water

2. Preparation Method The nanocapsules are prepared using a method known as interfacial deposition of pre-formed polymer.

  • Step 1: Dissolve the PCL polymer, lecithin, and ABZ in a mixture of acetone and MCT oil. This forms the organic phase.
  • Step 2: Heat the aqueous phase containing the poloxamer 188 surfactant to the same temperature as the organic phase (e.g., 75°C).
  • Step 3: Gradually add the hot aqueous phase into the organic phase under magnetic stirring. This results in the formation of a nano-emulsion.
  • Step 4: Disperse this nano-emulsion into a larger volume of cold water (e.g., 4°C). The rapid diffusion of the acetone into the water forces the deposition of the polymer at the oil-water interface, forming the nanocapsules.
  • Step 5: Homogenize the suspension further using a high-pressure homogenizer to reduce particle size and improve uniformity.
  • Step 6 (Optional): The nanocapsule suspension can be lyophilized (freeze-dried) in the presence of a cryoprotectant like sucrose to form a stable powder for storage [3].

3. Characterization After preparation, the ABZ-NCs should be characterized for:

  • Average Particle Size & Polydispersity Index (PDI): Typically measured by dynamic light scattering (e.g., photon correlation spectroscopy). A low PDI indicates a uniform particle population.
  • Drug Loading (DL%) & Encapsulation Efficiency (EE%): Determined by quantifying the amount of drug successfully incorporated into the nanocapsules versus the initial amount used [3] [4].
  • Morphology: Visualized using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) [3].

Troubleshooting Guide & FAQs

Based on the general challenges of nanocarrier development for azole drugs, here are some potential issues and solutions.

FAQ 1: How do nanocapsules actually reduce the toxicity of drugs like this compound?

  • A: Nanocapsules can significantly modify a drug's biodistribution. By encapsulating the drug, they reduce its free concentration in plasma and non-target tissues, thereby lowering exposure to organs like the heart and kidneys, which are sensitive to azole-related toxicity. The NCs act as a reservoir, providing a controlled and prolonged release of the active compound [3] [5].

FAQ 2: What if my nanocapsule formulation has low encapsulation efficiency for this compound?

  • A: Low encapsulation efficiency is often linked to the drug's solubility in the external aqueous phase during preparation.
    • Troubleshooting: Ensure the drug is highly soluble in the organic phase (oil) and has low solubility in water. You can experiment with different oils (like Miglyol 812) or adjust the ratio of polymer to drug. Using a high-speed homogenization step after formation can also help improve efficiency [3] [4].

FAQ 3: The particle size of my nanocapsules is too large or inconsistent. What can I do?

  • A: Large or polydisperse particles can affect stability and biological performance.
    • Troubleshooting:
      • Homogenization: Increase the homogenization pressure or the number of cycles during the high-pressure homogenization step.
      • Surfactant: Optimize the type and concentration of the surfactant (e.g., poloxamer 188) to better stabilize the emulsion droplets.
      • Process Control: Ensure that the addition of the organic phase to the aqueous phase is done in a controlled, dropwise manner with vigorous stirring [3].

Mechanisms & Workflow Visualization

The following diagram illustrates the general workflow for developing and evaluating this compound nanocapsules, based on the protocols cited in the research.

Start Start: Formulate ABZ-NCs Step1 Prepare Organic Phase: PCL, Lecithin, ABZ, Acetone, MCT Oil Start->Step1 Step2 Prepare Aqueous Phase: Poloxamer 188, Water Step1->Step2 Step3 Mix Phases & Form Nano-emulsion Step2->Step3 Step4 Disperse into Cold Water (Form Nanocapsules) Step3->Step4 Step5 High-Pressure Homogenization Step4->Step5 Step6 Characterize NCs: Size, PDI, EE% Step5->Step6 Step7 In Vitro Evaluation: Antifungal/Anti-parasitic Activity Step6->Step7 Step8 In Vivo Evaluation: Efficacy & Toxicity Study Step7->Step8

The mechanism by which nanocarriers like nanocapsules improve the safety and efficacy of azole drugs involves a complex interplay of factors that can be visualized as follows.

NCs This compound Nanocapsules A Altered Biodistribution NCs->A B Reduced Free Drug in Plasma NCs->B C Controlled & Prolonged Drug Release NCs->C D Enhanced Solubilization of Lipophilic Drug NCs->D Effect1 Reduced Exposure to Sensitive Tissues (e.g., Heart) A->Effect1 B->Effect1 Effect2 Sustained Therapeutic Concentration at Site of Action C->Effect2 Effect3 Improved Bioavailability D->Effect3 Outcome Overall Outcome: Enhanced Efficacy & Reduced Toxicity Effect1->Outcome Effect2->Outcome Effect3->Outcome

References

Albaconazole gastrointestinal adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole GI Adverse Events: Documented Incidence

The table below summarizes key quantitative data on this compound's tolerability from clinical trials.

Study / Context Reported Incidence of GI Adverse Events Severity & Notes
Phase II Clinical Trial (Onychomycosis) [1] [2] "Less than 3%" of patients experienced treatment-related adverse events. Events were generally mild to moderate in severity. The drug was considered "well tolerated" [2].
Systematic Review (2022) [2] This compound was identified as being more prone to causing gastrointestinal events (e.g., nausea, diarrhea) compared to some other treatments. Despite this tendency, the overall profile was favorable, with mild-moderate events in <3% of patients [2].
Preclinical Toxicity (Rats) [3] Low incidence of toxic effects observed with repeated dosing. Studies used high doses (100 mg/kg twice daily, 250 mg/kg once daily) for 28 days [3].

Management and Troubleshooting Strategies for Researchers

While direct clinical management protocols are limited in the public domain, the following strategies can be inferred from its pharmacological profile and general principles of drug development.

  • Monitor and Document: In preclinical and clinical settings, closely monitor the onset, duration, and severity of GI symptoms like nausea and diarrhea. This data is crucial for establishing a safety profile.
  • Consider Dosing Schedules: The long half-life of this compound (30-56 hours) supports once-weekly dosing, which may improve gastrointestinal tolerability compared to daily dosing regimens [4].
  • Formulation Optimization: Research indicates that the bioavailability of this compound differs between capsule and tablet formulations [5]. Investigating different formulations or using encapsulation technologies (e.g., polymeric nanocapsules) could mitigate GI irritation and enhance the drug's safety profile [3].
  • Dietary Administration: If permitted by the study protocol, administering the drug with food may help reduce gastrointestinal irritation, a common strategy for many medications.

Experimental Protocol for Assessing GI Tolerance

For researchers designing in vivo studies to evaluate this compound's GI effects, the following protocol can serve as a starting point.

Objective: To evaluate the potential gastrointestinal adverse effects of this compound in a pre-clinical rodent model.

Methodology:

  • Animal Grouping: House rats or mice in controlled conditions. Randomly divide them into at least three groups:
    • Group 1 (Control): Receives the vehicle only.
    • Group 2 (Low Dose): Receives a therapeutically relevant dose of this compound.
    • Group 3 (High Dose): Receives a higher dose (e.g., 100 mg/kg or more) to assess dose-dependent effects [3].
  • Dosing Regimen: Administer the drug orally, once daily or according to the half-life (e.g., once weekly), for a period of 28 days [3].
  • Clinical Observations: Monitor and record daily clinical signs, including:
    • Body Weight: Measure and record daily.
    • Food and Water Consumption: Measure daily.
    • Clinical Symptoms: Document observable signs of distress, diarrhea, or changes in fecal consistency.
  • Terminal Analysis: At the end of the study, conduct a gross necropsy. Examine GI tract tissues (stomach, small and large intestines) for any morphological changes, inflammation, or ulceration. Histopathological analysis can be performed on preserved tissue samples.

The workflow for this experimental design is outlined below:

G Start Start: Study Design Group Animal Grouping: • Control (Vehicle) • Low Dose this compound • High Dose this compound Start->Group Dosing Dosing Regimen: • Oral administration • Based on drug half-life (e.g., weekly) • 28-day duration Group->Dosing Monitor In-Life Monitoring: • Daily body weight • Food/water consumption • Clinical symptoms (diarrhea) Dosing->Monitor Analysis Terminal Analysis: • Gross necropsy of GI tract • Histopathological examination Monitor->Analysis Data Data Collection & Analysis Analysis->Data

Frequently Asked Questions (FAQs)

Q1: How does the GI adverse event profile of this compound compare to other triazole antifungals? A1: this compound appears to share a similar tendency for GI side effects like nausea and diarrhea with other triazoles [6] [2]. However, available data suggests it is generally well-tolerated with a low overall incidence of treatment-related adverse events (all <3% in a phase II trial) [1] [2]. Its long half-life allowing for weekly dosing may offer a potential tolerability advantage by reducing dosing frequency [4].

Q2: Are there any specific drug interactions that could exacerbate this compound's GI toxicity? A2: As a triazole, this compound is metabolized by cytochrome P450 enzymes [4]. While specific interactions are not detailed in the search results, co-administration with other drugs that are CYP3A4 inhibitors or inducers could alter this compound's plasma concentration, potentially influencing the intensity of adverse effects. Researchers should consider screening for these interactions during development.

Q3: What is the proposed mechanism behind the GI disturbances? A3: The exact mechanism is not specified for this compound. For many systemically administered drugs, GI irritation like nausea and diarrhea can be a direct local effect on the gastric mucosa or a central effect.

References

Experimental Protocol: Preparing ABZ-Loaded Nanocapsules

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed methodology for formulating albaconazole nanocapsules based on the published study [1]:

  • 1. Materials:

    • Drug: this compound (ABZ)
    • Polymer: Poly-ε-caprolactone (PCL)
    • Oil: Medium-chain triglycerides (Miglyol 810N)
    • Surfactant: Poloxamer 188
    • Phospholipid: Soy phosphatidylcholine (e.g., Epikuron 170)
    • Solvent: Acetone
    • Aqueous Phase: Purified water
  • 2. Preparation Method (Nanoprecipitation):

    • Form Organic Phase: Dissolve the PCL polymer, soy phosphatidylcholine, and this compound in acetone. Add medium-chain triglycerides to this solution.
    • Form Aqueous Phase: Prepare an aqueous solution of poloxamer 188.
    • Mix Phases: Under moderate magnetic stirring, slowly add the organic phase into the aqueous phase.
    • Evaporate Solvent: Remove the acetone by evaporation under reduced pressure to form the nanocapsule suspension.
    • Purify: The resulting nanocapsule suspension can be purified by centrifugation or dialysis if needed.
  • 3. Characterization:

    • Hydrodynamic Diameter & Polydispersity: Measure using Dynamic Light Scattering (DLS).
    • Surface Charge: Determine Zeta Potential via electrophoretic light scattering.
    • Drug Loading & Encapsulation Efficiency: Quantify using a validated analytical method (e.g., HPLC-UV) after separating the free drug.
    • Morphology: Analyze using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Troubleshooting Common Experimental Issues

Problem Possible Causes Potential Solutions
Low Drug Loading Poor solubility of ABZ in formulation components; drug leakage. Optimize the ratio of oil to polymer; test different oils (e.g., olive oil, Labrafil); increase initial drug input.
Large Nanocapsule Size & High Polydispersity Inefficient emulsification; rapid solvent evaporation; aggregation. Increase stirring speed during mixing; use a homogenizer or sonicator; optimize the surfactant concentration and type.
Low Encapsulation Efficiency Drug partitioning into the aqueous phase during preparation. Reduce the contact time between the organic and aqueous phases; adjust the pH of the aqueous phase.
Physical Instability (Aggregation/Precipitation) Inadequate steric or electrostatic stabilization; low zeta potential. Increase the concentration of poloxamer 188; consider adding a co-surfactant; store the formulation at 4°C.

Workflow Diagram: From Formulation to In Vivo Evaluation

The following Graphviz diagram illustrates the complete experimental workflow for developing and testing this compound nanocapsules.

start Start: Formulation Objective prep Preparation of Nanocapsules (Nanoprecipitation Method) start->prep char Physicochemical Characterization (Size, Zeta Potential, Drug Loading) prep->char in_vitro In Vitro Evaluation (Anti-T. cruzi activity, Drug Release) char->in_vitro in_vivo In Vivo Efficacy Study (Mouse Model, Acute Phase) in_vitro->in_vivo analysis Data Analysis & Optimization in_vivo->analysis

References

Albaconazole resistance mechanism analysis

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole FAQ for Researchers

Q1: What is the primary mechanism of action of this compound? this compound is a triazole antifungal that potently inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51 or Erg11p) [1] [2]. This enzyme is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Inhibition leads to the accumulation of toxic methylated sterols, disrupting membrane integrity and function, which results in fungal growth inhibition or cell death [3] [2].

Q2: What are the known molecular resistance mechanisms to this compound in Candida albicans? Resistance to this compound, similar to other azoles, primarily develops through three mechanisms [3] [4]. The table below summarizes these mechanisms and the key genes involved.

Mechanism of Resistance Key Genes/Proteins Involved Functional Consequence
Target Site Alterations ERG11 Mutations reduce this compound binding affinity to the Erg11p target enzyme [3] [4].
Enhanced Efflux CDR1, CDR2 (ABC transporters), MDR1 (Major Facilitator) Overexpression increases drug efflux, reducing intracellular concentration [3] [4].
Regulatory Mutations TAC1, MRR1, UPC2 Gain-of-function mutations lead to constitutive overexpression of efflux pumps or the ERG11 target gene [4].

Specific amino acid substitutions in ERG11 (e.g., Y132F, Y132H, K143R, S405F, G448E, V488I) and transcription factors like TAC1 (e.g., F964Y) are well-documented [4].

Experimental Protocols for Resistance Analysis

Protocol 1: In Vitro Susceptibility Testing and MIC Determination

This broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC) of this compound [5].

  • Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
  • Materials:
    • Test Organism: Clinical or laboratory strains of Candida spp., C. neoformans, or other fungi [1] [5].
    • Antifungal Agent: this compound stock solution (e.g., dissolved in DMSO at 1,000 μg/mL) [5].
    • Medium: RPMI 1640 broth, buffered to pH 7.0 with MOPS [5].
    • Equipment: 96-well microdilution trays, incubator.
  • Procedure:
    • Inoculum Preparation: Adjust the fungal suspension to a density of 1-5 x 10³ CFU/mL in RPMI 1640 medium [5].
    • Drug Dilution: Perform two-fold serial dilutions of this compound in the broth across the microdilution tray.
    • Inoculation: Add the prepared inoculum to each well.
    • Incubation: Incubate the trays at 35°C for 48-72 hours. C. neoformans typically requires 72 hours [5].
    • MIC Endpoint Reading: The MIC is defined as the lowest drug concentration that causes an 80% reduction in growth compared to the drug-free control well [5].

Protocol 2: Investigating Efflux Pump Overexpression via RT-qPCR

This protocol assesses the expression levels of genes involved in azole resistance.

  • Principle: Quantitative Reverse Transcription PCR (RT-qPCR) measures the relative mRNA expression of target genes (e.g., CDR1, MDR1, ERG11) in test isolates compared to a susceptible control strain.
  • Materials:
    • RNA extraction kit.
    • Reverse transcription and qPCR reagents.
    • Primers specific for CDR1, MDR1, ERG11, and a housekeeping gene (e.g., ACT1).
  • Procedure:
    • RNA Extraction: Harvest fungal cells from the log-phase of growth. Extract total RNA and determine its concentration and purity.
    • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase enzyme.
    • qPCR Amplification: Perform qPCR reactions with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
    • Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the fold change in gene expression for each target gene in the test isolate relative to the control strain [4].

The experimental workflow for resistance analysis is outlined below.

Start Start: Isolate Suspected Resistant Strain P1 Protocol 1: In Vitro Susceptibility Testing Start->P1 MIC Determine MIC Value P1->MIC P2 Protocol 2: Efflux Pump Analysis (RT-qPCR) ExpPump Elevated Expression of CDR1, CDR2, or MDR1? P2->ExpPump P3 Protocol 3: ERG11 Gene Sequencing Mutations ERG11 Mutations Detected? P3->Mutations HighMIC High MIC? MIC->HighMIC HighMIC->P2 Yes End End: Report Findings HighMIC->End No ExpPump->P3 No Mech1 Resistance Mechanism: Efflux Pump Overexpression ExpPump->Mech1 Yes Mech2 Resistance Mechanism: Target Site Mutation Mutations->Mech2 Yes Mutations->End No Integrate Integrate Data for Comprehensive Mechanism Mech1->Integrate Mech2->Integrate Integrate->End

Key Pharmacological and Resistance Data

Table 1: Comparative In Vitro Activity of this compound and Other Antifungals

MIC data (μg/mL) from studies against various fungal pathogens [1].

Organism (Strain Examples) This compound Fluconazole Voriconazole Itraconazole
C. albicans (CAAL97) <0.001 0.018 <0.003 -
C. glabrata (CAGL2) 0.068 7.7 0.061 -
C. krusei (CAKR7) 0.182 >30 0.549 -
A. fumigatus (ASFU7) 0.28 - 0.15 0.42

Table 2: Documented ERG11 Mutations Linked to Azole Resistance in C. albicans

This table lists specific amino acid substitutions associated with resistance [4].

Mutation Antifungals Affected (Including Azoles)
Y132H, Y132F Fluconazole, Voriconazole
K143R Fluconazole, Voriconazole
S405F Fluconazole
G448E Fluconazole, Voriconazole
V488I Fluconazole
D116E, K128T, E266D Azoles

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent MIC results.
    • Solution: Strictly standardize the inoculum size (1-5 x 10³ CFU/mL) and incubation time. Use reference control strains (e.g., C. albicans ATCC 90028) in each run to ensure accuracy [5].
  • Problem: Detected ERG11 mutation, but its clinical significance is unknown.
    • Solution: Express the mutated ERG11 gene in a heterologous system (e.g., Saccharomyces cerevisiae) and compare the MIC of this compound before and after expression to confirm the mutation's role in resistance [3].
  • Problem: Suspected efflux pump activity, but RT-qPCR is inconclusive.
    • Solution: Use an efflux pump inhibitor (e.g., cyclosporine A) in a checkerboard assay with this compound. A significant reduction in MIC in the presence of the inhibitor supports the role of efflux pumps [3].

References

Troubleshooting Albaconazole Treatment Failure

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is my in vivo experiment showing inadequate efficacy despite albaconazole treatment? This is often due to inadequate drug exposure at the infection site. This compound has a very short plasma half-life in some animal models (e.g., less than 1 hour in mice), which can lead to sub-therapeutic drug levels between doses [1].

  • Recommended Action: Consider reformulating this compound to improve its pharmacokinetic profile. Recent studies have successfully used biodegradable polymeric nanocapsules to enhance its efficacy. These nanocapsules prolong the drug's residence time, allowing for less frequent dosing and maintaining effective concentrations [1].

Q2: The this compound-resistant strains developed in my lab show no mutations in the ERG11 gene. What other resistance mechanisms should I investigate? Resistance can occur through several mechanisms beyond target-site mutations. You should investigate:

  • Overexpression of Efflux Pumps: Check for increased expression of genes encoding transport proteins like CDR1 and MDR1, which pump the drug out of the fungal cell, reducing its intracellular accumulation [2].
  • Biofilm Formation: Candida tropicalis and other species can form biofilms, which are dense, structured communities of cells embedded in an extracellular matrix. This structure acts as a physical barrier that significantly reduces drug penetration and increases resistance [2].
  • Alternative Sterol Production: In some cases, mutations in the ERG3 gene can lead to the accumulation of alternative sterols in the fungal membrane that do not bind the drug, thereby conferring resistance [2].

Q3: Are some fungal strains inherently less susceptible to this compound? Yes, natural variation in susceptibility exists across different species and strains. For instance, in a study on Trypanosoma cruzi, the Y strain was cured with 90 days of this compound treatment, while the Berenice-78 strain was not cured even after 150 days of treatment, indicating natural resistance [3].

  • Recommended Action: Always determine the baseline susceptibility (MIC) of your specific fungal strain to this compound before initiating complex experiments [4] [3].

Experimental Protocols for Investigating Failure

To systematically determine the cause of treatment failure, you can integrate the following experimental approaches.

Protocol 1: Assessing Pharmacokinetic Parameters

This protocol is critical if in vivo efficacy is low [1].

  • Formulate this compound in a nanocapsule delivery system using a biodegradable polymer like poly-ε-caprolactone (PCL) and medium-chain triglycerides (MCT) as an oily core.
  • Administer the formulation to your animal model (e.g., via oral gavage or subcutaneous injection).
  • Collect serial blood and tissue samples (e.g., at 1, 2, 4, 8, 12, and 24 hours post-dose).
  • Measure this compound concentrations using a validated bioassay or chromatographic method.
  • Calculate key PK parameters: half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). Compare these parameters between free this compound and the nanocapsule formulation.

Protocol 2: Investigating Resistance Mechanisms at the Molecular Level

Use this protocol to identify the mechanism of resistance in recovered fungal isolates [2].

  • Extract genomic DNA from the pre-treatment and post-treatment (recovered) fungal isolates.
  • Amplify and sequence key resistance-associated genes:
    • ERG11: Look for point mutations that reduce drug binding.
    • TAC1 and UPC2: Identify gain-of-function mutations in these transcription factors that lead to the overexpression of efflux pumps and ERG11, respectively.
  • Quantify gene expression levels using RT-qPCR for genes like CDR1, MDR1, and ERG11. Overexpression compared to a susceptible control strain indicates an active efflux or target overexpression mechanism.

The diagrams below summarize the core concepts and experimental workflows.

resistance_mechanisms cluster_1 Key Resistance Mechanisms This compound Uptake This compound Uptake Fungal Cell Fungal Cell This compound Uptake->Fungal Cell Treatment Failure Treatment Failure Fungal Cell->Treatment Failure Altered Drug Target (ERG11) Altered Drug Target (ERG11) Fungal Cell->Altered Drug Target (ERG11) Mutation Efflux Pump Overexpression Efflux Pump Overexpression Fungal Cell->Efflux Pump Overexpression CDR1/MDR1 Biofilm Formation Biofilm Formation Fungal Cell->Biofilm Formation Matrix Barrier Alternative Sterol Pathway (ERG3) Alternative Sterol Pathway (ERG3) Fungal Cell->Alternative Sterol Pathway (ERG3) Mutation Reduced Drug Binding Reduced Drug Binding Altered Drug Target (ERG11)->Reduced Drug Binding Reduced Intracellular Concentration Reduced Intracellular Concentration Efflux Pump Overexpression->Reduced Intracellular Concentration Impaired Drug Penetration Impaired Drug Penetration Biofilm Formation->Impaired Drug Penetration No Drug Target No Drug Target Alternative Sterol Pathway (ERG3)->No Drug Target Reduced Drug Binding->Treatment Failure Reduced Intracellular Concentration->Treatment Failure Impaired Drug Penetration->Treatment Failure No Drug Target->Treatment Failure

Diagram 1: this compound Resistance Pathways - This map shows the primary biological mechanisms fungi use to evade treatment, leading to experimental failure.

investigation_workflow Start Observed Treatment Failure PK Protocol 1: Assess Pharmacokinetics Start->PK MIC Determine MIC (Baseline Susceptibility) Start->MIC Form Reformulate Drug (e.g., Nanocapsules) PK->Form If half-life is short or exposure low Mech Protocol 2: Investigate Molecular Resistance Mechanisms MIC->Mech If resistance develops in vitro Strain Verify Strain Susceptibility Profile MIC->Strain If MIC is high Mech->Form Strategy to overcome resistance/efflux

Diagram 2: Experimental Investigation Workflow - A logical flowchart for diagnosing the root cause of this compound treatment failure in a research setting.

Summary of Resistance Mechanisms and Experimental Approaches

The tables below consolidate key information for quick reference.

Table 1: Common this compound Resistance Mechanisms

Mechanism Key Genes/Features Involved Experimental Detection Method
Target Alteration Mutations in ERG11 (CYP51) Gene sequencing [2]
Efflux Pump Overexpression CDR1, MDR1, regulated by TAC1 RT-qPCR, phenotype assays [2]
Biofilm Formation Dense extracellular matrix, ALS1, ALS2, BCR1 Biofilm growth assays, microscopy [2]
Alternative Sterol Pathway Loss-of-function mutation in ERG3 Gene sequencing, sterol profile analysis [2]
Natural Strain Resistance Not applicable (strain-dependent) Comparison of MICs across strains [3]

Table 2: Key Experimental Models and Findings from Literature

Model/Strain Key Finding Implication for Research
Mouse (T. cruzi, Y strain) Short plasma half-life (<1 hr) limits efficacy [1]. Mouse models may require specialized formulations (e.g., nanocapsules) for testing [1].
Dog (T. cruzi, Y strain) 100% cure rate with 1.5 mg/kg/day for 90 days [3]. Confirms compound efficacy; highlights impact of host pharmacokinetics.
Dog (T. cruzi, Berenice-78) No cure despite 150 days of treatment [3]. Demonstrates existence of strain-specific natural resistance.
C. tropicalis Clinical Isolates Resistance linked to efflux pumps and biofilm formation [2]. Check for resistance development in prolonged in vitro or in vivo studies.

References

Albaconazole stability improvement approaches

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Challenge & Solution

Albaconazole's primary stability limitations are its poor water solubility and, in mice models, a short plasma half-life of less than 1 hour, which complicates maintaining effective drug concentrations during experiments [1].

The most documented approach to overcome this is encapsulation in polymeric nanocapsules (NCs). This system protects the drug, enhances its apparent solubility, and can provide a prolonged release profile [1].

This compound Nanocapsules: Formulation & Characterization Protocol

The following table summarizes the detailed methodology and results from a recent study developing and characterizing this compound-loaded nanocapsules (ABZ-NCs) [1].

Aspect Detailed Methodology Key Results & Parameters

| Formulation Composition | Oily-core Nanocapsules prepared by interfacial deposition of pre-formed polymer. • Polymer: Poly-ε-caprolactone (PCL). • Stabilizers: Lecithin (soy phosphatidylcholine) and poloxamer 188. • Oily Core: Medium-chain triglycerides (caprylic/capric triglycerides). | • Hydrodynamic Diameter: ~159 nm. • Polydispersity Index (PDI): ~0.1 (indicating a narrow, homogeneous size distribution). • Zeta Potential: -7.8 mV. • Encapsulation Efficiency: ~99% (near-total drug loading). | | Characterization Techniques | • Dynamic Light Scattering (DLS): Size and PDI. • Laser Doppler Microelectrophoresis: Zeta potential. • Ultrafiltration/UV-Vis Spectrophotometry: Drug content and encapsulation efficiency. • Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): Morphological analysis. | AFM and SEM confirmed spherical morphology and smooth surface of NCs. | | In Vivo Efficacy (Proof-of-Concept) | Model: Murine model of acute Trypanosoma cruzi infection (Y strain). Regimen: ABZ-NCs administered subcutaneously (SC) or intramuscularly (IM) during acute infection phase. | • ABZ-NCs significantly enhanced anti-parasitic effects compared to free ABZ. • Induced negative parasitemia (no detectable parasites in blood) during treatment. • Prolonged drug action: Once-daily and twice-daily doses were similarly effective, indicating sustained release. |

The experimental workflow for this nanocapsule formulation is outlined below:

G cluster_0 Formulation Process cluster_1 Preclinical Evaluation Pipeline Polymer (PCL) Polymer (PCL) Interfacial Deposition\n& Solvent Displacement Interfacial Deposition & Solvent Displacement Polymer (PCL)->Interfacial Deposition\n& Solvent Displacement This compound-Loaded Nanocapsules (ABZ-NCs) This compound-Loaded Nanocapsules (ABZ-NCs) Interfacial Deposition\n& Solvent Displacement->this compound-Loaded Nanocapsules (ABZ-NCs) Stabilizers (Lecithin, Poloxamer) Stabilizers (Lecithin, Poloxamer) Stabilizers (Lecithin, Poloxamer)->Interfacial Deposition\n& Solvent Displacement Oily Core Oily Core Oily Core->Interfacial Deposition\n& Solvent Displacement This compound (Lipophilic Drug) This compound (Lipophilic Drug) This compound (Lipophilic Drug)->Interfacial Deposition\n& Solvent Displacement Physicochemical Characterization Physicochemical Characterization This compound-Loaded Nanocapsules (ABZ-NCs)->Physicochemical Characterization In-Vitro Biological Evaluation In-Vitro Biological Evaluation Physicochemical Characterization->In-Vitro Biological Evaluation In-Vivo Efficacy Assessment In-Vivo Efficacy Assessment In-Vitro Biological Evaluation->In-Vivo Efficacy Assessment

Frequently Asked Questions (FAQs)

Q1: What are the major stability-related challenges when working with this compound in experimental models? The core challenges are its poor aqueous solubility and rapid elimination in mice (plasma half-life <1 hour) [1]. This can lead to low and transient drug exposure, making it difficult to achieve sustained therapeutic concentrations in preclinical models.

Q2: How does the nanocapsule formulation improve this compound's performance? The polymeric nanocapsule system addresses several issues simultaneously [1]:

  • Enhanced Solubility: The oily core acts as a reservoir for the lipophilic drug.
  • Sustained Release: The polymer wall creates a barrier that modulates drug diffusion, leading to prolonged action.
  • Improved Efficacy: By maintaining drug levels, it enhances therapeutic outcomes, as demonstrated in the T. cruzi infection model.
  • Potential for Alternative Administration: The successful SC and IM administration of ABZ-NCs offers a potential workaround for bioavailability issues.

Q3: Has this compound been formulated in other ways to improve its stability? While nanocapsules are the most detailed in recent literature, this compound has previously been formulated into tablets and capsules for clinical trials [1]. However, these conventional forms showed different bioavailabilities, and its poor solubility has hampered the development of injectable formulations until the recent progress with nanoformulations [1].

Important Technical Notes

  • Scalability and Transfer: The nanocapsule preparation method (interfacial deposition) is well-established in research, but scaling it up for industrial production requires careful optimization.
  • Sterilization: For parenteral administration (SC, IM), ensuring the sterility of the final nanocapsule suspension is critical and may involve techniques like filtration through 0.22 μm membranes, which could affect the formulation if not optimized for particle size.
  • Storage Stability: The physical stability of the nanocapsule suspension (e.g., prevention of aggregation, drug leaching) under different storage conditions (temperature, time) should be evaluated for practical lab use.

References

Albaconazole drug interaction CYP450 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole CYP450 Inhibition Profile

The following table summarizes the key in vitro findings for this compound and its derivative, compound D2, regarding CYP450 inhibition and associated risks [1]:

Compound Key CYP450 Inhibition Finding Implied DDI Risk Cardiac Safety (hERG)
This compound derivative D2 Lower inhibitory activity against human CYP450 enzymes. Low risk of Drug-Drug Interactions. Lower inhibitory effect.
This compound (general) Data suggests a favorable pharmacokinetic and safety profile [2]. --- ---

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of this compound's low CYP450 inhibition? A low potential for CYP450 inhibition is a highly desirable property in drug development. It suggests that this compound is less likely to act as a "perpetrator" in drug-drug interactions, meaning it will not significantly alter the plasma concentrations of co-administered drugs that are metabolized by these enzymes. This allows for safer use in combination therapy, which is common in treating fungal infections in patients with other comorbidities [1] [3].

Q2: Which specific CYP450 enzymes are most critical for antifungal drug interactions? The most critical CYP450 enzymes for systemic drug metabolism are CYP3A4 and CYP2C19 [4]. CYP3A4 is the most abundant enzyme in the liver and metabolizes over 50% of all drugs. CYP2C19 is particularly relevant for the azole class, as it is the primary metabolizer of voriconazole, and its polymorphism significantly impacts drug exposure [5] [6].

Experimental Protocols: Assessing CYP450 Inhibition

For researchers needing to validate or compare these findings, here are standard in vitro methodologies.

Protocol 1: IC50 Determination Using Human Liver Microsomes

This protocol is a standard approach for reversible inhibition screening [7] [3].

  • Objective: To determine the concentration of a test compound that inhibits 50% of a specific CYP enzyme's activity (IC50).
  • Materials:
    • Pooled Human Liver Microsomes (HLM)
    • Test compound (e.g., this compound) at various concentrations
    • CYP-specific probe substrate (e.g., Midazolam for CYP3A4, [S]-Mephenytoin for CYP2C19) [8]
    • Cofactor: NADPH regenerating system
    • Stop solution (e.g., acetonitrile)
    • LC-MS/MS for metabolite quantification
  • Method:
    • Incubation: Incubate HLM with a range of test compound concentrations and a single, low concentration of the probe substrate (at or below its Km value) in the presence of NADPH.
    • Reaction Termination: Stop the reaction at a predetermined time with an organic solvent.
    • Analysis: Quantify the formation of the specific metabolite for each CYP enzyme using LC-MS/MS.
    • Calculation: Plot the percentage of enzyme activity remaining against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 value.

The workflow for this competitive inhibition assay can be visualized as follows:

G Start Start In Vitro Assay S1 Prepare HLM with NADPH Regenerating System Start->S1 S2 Add Probe Substrate (e.g., Midazolam) S1->S2 S3 Add Inhibitor (Test Compound) S2->S3 S4 Incubate at 37°C S3->S4 S5 Stop Reaction with Acetonitrile S4->S5 S6 Analyze Metabolite Formation via LC-MS/MS S5->S6 S7 Calculate IC50 Value S6->S7

Protocol 2: Spectral Binding Assay for Direct Heme Interaction

This protocol assesses the ability of an azole to bind directly to the CYP450 heme iron [7].

  • Objective: To obtain a spectral dissociation constant (Ks) by measuring the spectral shift when a ligand binds to the heme iron.
  • Materials:
    • Purified recombinant CYP450 enzyme (e.g., CYP3A4, CYP2C19)
    • Test azole compound
    • Spectrophotometer with tandem cuvettes
  • Method:
    • Baseline Scan: Place the purified CYP450 enzyme in both sample and reference cuvettes. Record a baseline spectrum from 380 nm to 500 nm.
    • Ligand Titration: Titrate increasing concentrations of the test azole into the sample cuvette and an equal volume of buffer into the reference cuvette.
    • Spectral Observation: After each addition, record a difference spectrum (reduced vs. oxidized). Azole binding typically produces a characteristic Type II spectrum with a trough near 390 nm and a peak near 430 nm.
    • Calculation: Plot the absorbance difference (ΔA = A₄₃₀ₙₘ - A₃₉₀ₙₘ) against the compound concentration. The Ks is the concentration at which half-maximal spectral change is observed.

The process for detecting this ligand-binding interaction is outlined below:

G Start Start Spectral Assay S1 Prepare Purified CYP450 Enzyme Start->S1 S2 Record Baseline Absorbance (380-500nm) S1->S2 S3 Titrate Azole Compound into Sample Cuvette S2->S3 S4 Record Difference Spectrum After Each Addition S3->S4 S5 Observe for Type II Spectral Shift S4->S5 S6 Plot ΔAbsorbance vs. [Compound] S5->S6 S7 Calculate Spectral Dissociation Constant (K*s*) S6->S7

References

Albaconazole vs voriconazole efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Property Comparison at a Glance

The table below summarizes key information about voriconazole and albaconazole from available studies.

Feature Voriconazole This compound
Status Approved for clinical use (since 2002) [1] Investigational (pre-clinical studies) [2] [3]
Spectrum of Activity Broad-spectrum: Aspergillus, Candida, Cryptococcus, Fusarium, Scedosporium [1] Broad-spectrum: Candida (including fluconazole-resistant strains), Scedosporium prolificans, dermatophytes [2] [3]
Primary Indications First-line for invasive aspergillosis; invasive candidiasis; infections by Scedosporium & Fusarium [1] No clinical indications; efficacy shown in animal models [2] [3]

| Key Efficacy Data | - 74% max response rate at plasma concentrations of 3.0-4.0 µg/ml [4]

  • Trough/MIC ratio of 2-5 associated with near-maximal response [4] | - Effective against fluconazole-resistant C. albicans in a murine vaginal model [2]
  • 100% survival in rabbits with systemic S. prolificans infection at 50 mg/kg/day [3] | | Pharmacokinetics | Nonlinear pharmacokinetics; metabolism via CYP2C19 (highly influenced by genetics) [5] [6] | Excellent bioavailability and pharmacokinetics in rabbits [3] | | Therapeutic Drug Monitoring | Recommended due to narrow therapeutic window [4] [5] [6] | Not established |

Detailed Experimental Data and Protocols

For a deeper research perspective, here are the methodologies and findings from key pre-clinical studies on this compound and core clinical data for voriconazole.

This compound Experimental Data
  • Efficacy against Fluconazole-Resistant Candida albicans [2]

    • Objective: To compare the efficacy of this compound (ABC) and fluconazole (FLC) against an FLC-resistant C. albicans isolate in a murine model of vaginal infection.
    • Protocol:
      • Infection Model: BALB/c mice were inoculated intravaginally with FLC-resistant C. albicans.
      • Treatment: Drugs were administered orally once or twice daily for 5 days, starting 24 hours post-infection.
      • ABC Doses: 5, 10, 20, and 40 mg/kg.
      • FLC Dose: 20 mg/kg.
      • Outcome Measure: Vaginal fungal load (CFU/ml) measured 6 days post-inoculation.
    • Key Finding: ABC at doses ≥20 mg/kg once daily significantly reduced the fungal load. A dose of 20 mg/kg once daily was significantly more effective than FLC at the same dosing frequency (( P = 0.02 )).
  • Efficacy against Scedosporium prolificans [3]

    • Objective: To evaluate the efficacy of ABC in an immunocompetent rabbit model of systemic S. prolificans infection.
    • Protocol:
      • Infection Model: Rabbits were infected intravenously with a lethal inoculum of S. prolificans.
      • Treatment: ABC was administered orally once daily for 10 days, starting 24 hours post-infection.
      • ABC Doses: 15, 25, and 50 mg/kg/day.
      • Control: Amphotericin B (AMB) at 0.8 mg/kg/day intravenously.
      • Outcome Measures: Survival over 18 days and tissue burden (CFU/g) in spleen, kidney, liver, lung, and brain.
    • Key Findings:
      • Survival: ABC at 50 mg/kg/day resulted in 100% survival, which was superior to all other groups (( P < 0.0001 ) vs. control).
      • Tissue Burden: The 50 mg/kg/day dose significantly reduced the fungal burden in all five organs studied compared to the control group.
Voriconazole Clinical Efficacy Data
  • Exposure-Response Relationship [4]: An analysis of 825 patients from clinical trials established a clear relationship between drug exposure and clinical response.
    • Key Findings:
      • The maximum clinical response rate (74%) was achieved at a mean plasma voriconazole concentration (Cavg) of 3.0 to 4.0 μg/ml.
      • Response rates were lower at Cavg extremes: 57% for Cavg < 0.5 μg/ml and 56% for Cavg ≥ 5.0 μg/ml.
      • A trough concentration/MIC ratio of 2 to 5 is associated with a near-maximal probability of treatment success.

Mechanisms of Action and Pharmacogenomics

Both drugs are triazole antifungals and share a primary mechanism of action.

  • Shared Mechanism: Both voriconazole and this compound work by inhibiting the fungal cytochrome P450-mediated 14-alpha lanosterol demethylation. This disrupts ergosterol synthesis, an essential component of the fungal cell membrane, leading to membrane damage and fungal cell death [1] [7].
  • Voriconazole Pharmacogenomics: A critical factor influencing voriconazole's efficacy and safety is its nonlinear pharmacokinetics and high inter-individual variability [5] [6]. Metabolism is primarily mediated by CYP2C19, and genetic polymorphisms in this enzyme (poor, intermediate, extensive, or ultrarapid metabolizers) significantly impact voriconazole plasma concentrations [5]. This necessitates therapeutic drug monitoring (TDM) in clinical practice to ensure concentrations are within the therapeutic range [4] [6].

Key Insights for Researchers

  • Development Stage Gap: Voriconazole has extensive clinical data and is a established therapeutic, while this compound research is in pre-clinical stages. The most promising data for this compound is its activity against pathogens known for resistance, such as fluconazole-resistant Candida and Scedosporium prolificans [2] [3].
  • Consider the Models: The promising efficacy of this compound was demonstrated in specific animal models. Translating these results to human clinical efficacy requires further investigation.

References

Albaconazole vs posaconazole spectrum activity

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Spectrum and In Vitro Activity

The table below summarizes the available in vitro activity data for Albaconazole and Posaconazole against various fungal pathogens, presented as MIC (Minimum Inhibitory Concentration) values. Lower MIC values generally indicate greater potency [1] [2].

Pathogen This compound MIC (μg/mL) Posaconazole MIC (μg/mL)
Candida albicans 0.003 - <0.001 [1] 0.02 (MIC₉₀) [2]
Candida glabrata 0.068 [1] Information missing
Candida krusei 0.182 - <0.005 [1] Information missing
Candida parapsilosis 0.013 - 0.127 [1] 0.03 (MIC₉₀) [2]
Aspergillus fumigatus 0.28 - 4.5 [1] 0.10 (Avg. GM) [2]
Zygomycetes (e.g., Mucor, Rhizopus) Active (specific data missing) [1] Active (MIC ~1 μg/mL) [2]
Scedosporium apiospermum 1 [1] Active (specific data missing) [2]

Details on Experimental Protocols

The quantitative data in the table above were generated using standardized laboratory methods to ensure reliability and comparability.

  • For Candida and other Yeasts: The studies used the broth microdilution method as outlined by the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antibiotic Susceptibility Testing (AFST-EUCAST) [2]. Key details include:

    • Medium: RPMI 1640 supplemented with 2% glucose.
    • Inoculum: Standardized to 10⁶ CFU/mL.
    • Incubation: 35°C for 24-48 hours.
    • MIC Endpoint for Azoles: Defined as the lowest drug concentration that resulted in a 50% reduction in optical density compared to the drug-free control [2].
  • For Filamentous Fungi (Molds): Susceptibility testing for molds like Aspergillus was performed following the Clinical Laboratory Standards Institute (CLSI) reference method M38 [1] [2]. Key details include:

    • Medium: RPMI-1640 buffered to pH 7.0 with MOPS.
    • Inoculum Preparation: Conidia (spores) from 3 to 5-day-old cultures.
    • MIC Endpoint: The lowest drug concentration that produced 100% visual inhibition of growth [1] [2].

Key Characteristics and Research Status

Feature This compound Posaconazole
Research/Clinical Status Early-phase clinical trials (Phases I-II) for fungal infections [3]. Status after 2013 is unclear. FDA-approved for prophylaxis and treatment of various invasive fungal infections [4].
Approved Indications None identified in search results. Prophylaxis in immunocompromised patients (e.g., post-transplant), oropharyngeal candidiasis, and as salvage therapy [5] [4].
Mechanism of Action Inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase (CYP51) [1]. Inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase (CYP51) [4].
Spectrum Note Shows high in vitro potency against a broad range of Candida spp. and filamentous fungi [1]. Known for its extended spectrum, including activity against Zygomycetes (e.g., Mucormycetes), which is a key differentiator from some other azoles [5] [4] [2].

Both this compound and Posaconazole are broad-spectrum triazole antifungals. Their primary mechanism is the inhibition of the enzyme CYP51, a key step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The structural differences between the two drugs influence how they interact with the enzyme and their overall pharmacokinetic properties, leading to variations in their spectrum and potency [1] [4] [3].

G cluster_fungal_cell Fungal Cell Label Mechanism of Action of Triazole Antifungals Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Conversion Ergosterol Ergosterol (Essential for membrane structure) CYP51->Ergosterol Consequences Fungistatic Effect / Cell Death AzoleDrug This compound or Posaconazole AzoleDrug->CYP51 Inhibits

References

Albaconazole vs fluconazole potency study

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Both albaconazole and fluconazole belong to the triazole class of antifungal drugs. The following diagram illustrates their shared mechanism of action and the primary pathways leading to fungal resistance.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14-α demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CellMembrane Fungal Cell Membrane (Requires Ergosterol) Ergosterol->CellMembrane CYP51->Ergosterol AzoleDrug This compound / Fluconazole AzoleDrug->CYP51 Inhibition ERG11_Mutation ERG11 Gene Mutation (Alters Drug Target) ERG11_Mutation->CYP51      Efflux_Pumps Efflux Pump Overexpression (CDR1, CDR2, MDR1) Efflux_Pumps->AzoleDrug      

Mechanism Explained: Both drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51) [1] [2]. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterols. This process is primarily fungistatic (inhibits growth) against Candida species [1] [2].

Resistance Explained: Fungal resistance to fluconazole primarily occurs through three mechanisms, also visualized in the diagram [1]:

  • Target Mutation: Mutations in the ERG11 gene, which encodes for CYP51, can decrease the drug's binding affinity.
  • Efflux Pumps: Overexpression of transport proteins (e.g., those coded by CDR1, CDR2, and MDR1 genes) pumps the drug out of the cell, reducing its intracellular concentration.

Comparative Potency: Experimental Data

Experimental data from in vitro and in vivo studies highlight key differences in the potency profiles of this compound and fluconazole.

In Vitro Susceptibility Data

The table below summarizes findings from a study of 162 Brazilian Candida isolates, including 48 that showed reduced susceptibility to fluconazole [3].

Antifungal Agent MIC₉₀ Range Against Candida spp. Efficacy Against Fluconazole-Non-Susceptible Isolates Susceptibility Rate for C. albicans
This compound ≤ 1.0 µg/ml [3] Potent activity reported [3] 84.6% [3]
Fluconazole N/A in this study Used to define non-susceptible cohort [3] Lower than this compound (inferred) [3]
In Vivo Efficacy Data

The following table summarizes key results from a study that used a murine model of vaginal candidiasis infected with a fluconazole-resistant C. albicans strain (MIC >64 µg/ml) [4].

Parameter This compound Fluconazole
Model Murine vaginal candidiasis [4] Murine vaginal candidiasis [4]
Pathogen Fluconazole-resistant C. albicans [4] Fluconazole-resistant C. albicans [4]
Dosing (5 days) 20 mg/kg, Once or Twice daily [4] 20 mg/kg, Once or Twice daily [4]
Key Efficacy Finding Significant fungal load reduction at ≥20 mg/kg daily; trend toward superiority [4] Significant fungal load reduction [4]
Statistical Outcome vs. FLC 20 mg/kg once daily: Significantly greater reduction (P=0.02) [4] Used as baseline for comparison [4]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited.

Protocol: In Vivo Murine Model of Vaginal Candidiasis [4]

This protocol outlines the procedures for the study whose results are summarized in the efficacy table above.

G cluster_a Animal Model Setup cluster_b Treatment Phase (Days 1-5 Post-Inoculation) cluster_c Outcome Assessment (Day 6) A1 Induce pseudoestrus in BALB/c mice with estradiol A2 Intravaginal inoculation with Fluconazole-resistant C. albicans A1->A2 A3 Confirm infection via swab and culture pre-treatment A2->A3 B1 Oral Gavage Administration • this compound: 5-40 mg/kg, OD/BID • Fluconazole: 20 mg/kg, OD/BID • Vehicle Controls A3->B1 C1 Collect vaginal swabs B1->C1 C2 Perform serial dilutions and plate on Sabouraud agar C1->C2 C3 Quantify fungal load (CFU/ml) and compare via Mann-Whitney U test C2->C3

Key Methodology Details:

  • Animal Model: Female BALB/c mice rendered pseudoestrus with subcutaneous estradiol valerate to enable consistent infection [4].
  • Infection Strain: C. albicans isolate 03-2718, with a fluconazole MIC of >64 µg/ml, confirming resistance [4].
  • Drug Formulation: this compound was suspended in 0.2% carboxymethylcellulose with 1% Tween 80; Fluconazole was dissolved in distilled water [4].
  • Outcome Measure: The primary endpoint was the reduction in log₁₀ colony-forming units per milliliter (CFU/ml) of yeast recovered from vaginal swabs on day 6 post-inoculation [4].

Pharmacokinetic & Developmental Profiles

Beyond immediate potency, other properties influence a drug's clinical application.

Profile Aspect This compound Fluconazole
Approval Status Investigational (Not yet approved) [5] FDA-approved (Since 1990) [6] [2]
Half-Life Long (Supports weekly dosing) [5] ~30 hours (Range: 20-50 hours) [6] [2]
Key Developmental Advantage Potency against azole-resistant strains; convenient dosing [4] [5] Well-established safety, efficacy, and oral bioavailability [1] [2]
Noted Safety in Studies Generally well-tolerated; mild-moderate GI events (nausea, diarrhea) [5] Generally well-tolerated; potential for GI symptoms, hepatotoxicity, and QT prolongation [1]

Conclusion for Research and Development

The experimental data indicates that This compound is a promising candidate for overcoming fluconazole resistance. Its broad-spectrum potency and favorable pharmacokinetics support its further development [4] [3] [5]. Fluconazole remains a cornerstone of therapy for susceptible infections due to its proven track record and excellent tissue penetration [1] [2].

The primary limitation of this analysis is that this compound is not yet an approved drug, so direct clinical comparisons in humans are not available. Future research should focus on Phase III clinical trials to confirm these preclinical findings and fully establish the safety and efficacy profile of this compound in patients.

References

Albaconazole MIC against Candida species

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole MIC Data Summary

The table below consolidates the available MIC data for this compound from the search results.

Candida Species / Strain MIC Value (μg/mL) Context / Model Source (Year)
C. albicans 03-2718 0.5 μg/mL In vitro susceptibility testing of a fluconazole-resistant strain [1]. García et al. (2009) [1]
C. albicans 03-2718 Effective in vivo Murine model of vaginal infection. Doses of ≥20 mg/kg significantly reduced fungal load [1]. García et al. (2009) [1]
Dermatophytes (e.g., Trichophyton spp.) Not specified Mentioned as having been tested in vitro or in Phase I/II trials for dermatophyte infections [2]. Costa-Orlandi et al. (2020) [2]

Experimental Protocol for Key Data

The primary source of MIC data comes from a 2009 study that followed established standards. Here is a detailed breakdown of the methodology:

  • Reference Method: The study adhered to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), which is a standard for antimicrobial susceptibility testing [1] [3].
  • Culture Conditions: The C. albicans isolate was grown in RPMI-1640 medium with L-glutamine for 24 hours at 35°C on a gyratory shaker [1].
  • Inoculum Preparation: Fungal cells were harvested by centrifugation and counted using a hemocytometer. The inoculum size was confirmed through quantitative cultures and serial dilution [1].
  • MIC Determination: The 48-hour MIC was determined. The specific endpoint (50% or 100% growth inhibition) was not detailed in the abstract, but CLSI guidelines typically define azole MICs as the concentration that causes a 50% reduction in growth compared to the drug-free control [1] [3].
  • Quality Control: The use of reference strains to ensure accuracy was mentioned as part of the standard procedure [3].

This compound's Mechanism of Action

As a triazole antifungal, this compound's primary mechanism involves targeting the fungal cell membrane. The diagram below illustrates this key signaling pathway.

G This compound This compound CYP51 Ergosterol Biosynthesis (CYP51 / Lanosterol 14α-demethylase) This compound->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol CellDeath Fungal Cell Death CYP51->CellDeath Leads to Membrane Fungal Cell Membrane Integrity and Function Ergosterol->Membrane

This mechanism is consistent with other azole drugs, where inhibition of ergosterol synthesis leads to a compromised cell membrane and cell death [4] [5].

References

Albaconazole antifungal activity vs amphotericin B

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

The table below summarizes the key characteristics of albaconazole and amphotericin B based on the search results.

Feature This compound Amphotericin B (Various Formulations)
Drug Class Triazole [1] Polyene [2]
Mechanism of Action Inhibition of ergosterol synthesis [1] Binds to ergosterol, forming membrane pores [2]
Spectrum of Activity Broad-spectrum (including C. neoformans) [1] Broad-spectrum (including Candida, Aspergillus, Cryptococcus, Mucormycetes) [2]
Antifungal Activity Fungistatic; potent in vitro activity [1] Concentration-dependent fungicidal activity [3] [2]
Key Efficacy Data Effective in rabbit model of cryptococcal meningitis; similar to fluconazole [1] Effective against Candida biofilms [4] [5]; standard treatment for invasive fungal infections [2]
Pharmacokinetics Good oral bioavailability; CSF penetration ~15% (rabbit model) [1] Poor oral absorption; IV administration; low CSF penetration [2]
Reported Resistance Information not available in search results Low resistance rates; concerns with C. lusitaniae, some molds [2]

Mechanisms of Action

The following diagram illustrates the distinct mechanisms by which these two antifungal agents work.

cluster_this compound This compound (Triazole) cluster_amphotericin Amphotericin B (Polyene) FungalCell Fungal Cell AzoleAction Inhibits lancosterol demethylase FungalCell->AzoleAction AmBaction Binds directly to ergosterol FungalCell->AmBaction AzoleEffect Depletion of ergosterol Accumulation of toxic sterols AzoleAction->AzoleEffect AzoleOutcome FUNGISTATIC EFFECT Damaged cell membrane Impaired growth & replication AzoleEffect->AzoleOutcome AmBeffect Forms transmembrane pores (channels) AmBaction->AmBeffect AmBoutcome FUNGICIDAL EFFECT Leakage of cellular contents Cell death AmBeffect->AmBoutcome

Detailed Experimental Data

For researchers, the methodologies and key findings from pivotal studies are detailed below.

This compound against Cryptococcus neoformans [1]

  • Experimental Model: In vitro broth macrodilution against 12 C. neoformans isolates; In vivo rabbit model of cryptococcal meningitis.
  • Methodology:
    • In vitro: MIC and MFC determined after 72 hours incubation. MIC endpoint defined as an 80% reduction in growth.
    • In vivo: Infected rabbits treated with this compound (5-80 mg/kg/day) or fluconazole (5-80 mg/kg/day) for up to 23 days. CSF fungal burden (CFU/mL) and survival were monitored.
  • Key Results:
    • In vitro: this compound MICs ranged from ≤0.0012 to 1.25 μg/mL, demonstrating 100-fold greater potency than fluconazole on a per-weight basis.
    • In vivo: this compound was as effective as fluconazole in reducing CSF fungal counts and improving survival, despite limited CSF penetration (~15%).

Amphotericin B against Candida albicans Biofilm [4] [5]

  • Experimental Model: In vitro study of C. albicans biofilms from breakthrough candidemia patients.
  • Methodology: Biofilm susceptibility tested using Minimum Biofilm Eradication Concentration (MBEC). Metabolic activity and biomass were measured via MTT reduction and crystal violet retention, respectively.
  • Key Results:
    • Fluconazole and anidulafungin showed no antifungal effect on biofilms.
    • Deoxycholate Amphotericin B (dAMB) and Amphotericin B Lipid Complex (ABLC) significantly reduced metabolic activity and biomass.
    • Complete biofilm eradication was only achieved with 16 mg/L dAMB.

Research Implications & Future Directions

  • Different Developmental Stages: Amphotericin B has well-established, broad clinical use [2], while this compound appears to be an investigational triazole. The available data is insufficient for a direct efficacy comparison.
  • Focus on Mechanism: Their distinct mechanisms suggest potential utility in different clinical scenarios or even for combination therapy, a strategy explored with other azoles and amphotericin B [6].
  • Addressing Resistance: The potent activity of this compound against a fluconazole-resistant C. neoformans isolate (MIC 64 μg/mL) is noteworthy [1]. Research into its activity against contemporary multidrug-resistant pathogens like Candida auris would be valuable.

References

Mechanism of Action and Comparative In Vitro Potency

Author: Smolecule Technical Support Team. Date: February 2026

Albaconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme sterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis [1] [2]. Its investigational status means full human safety and pharmacokinetic data are not available [3].

The table below summarizes its in vitro efficacy against pathogenic fungi compared to established azoles.

Fungal Species/Strain This compound MIC (μg/mL) Fluconazole MIC (μg/mL) Voriconazole MIC (μg/mL) Itraconazole MIC (μg/mL)
Candida albicans (CAAL93) 0.003 ± 0.002 0.062 ± 0.052 0.005 ± 0.001 Not Provided
Candida albicans (CAAL97) <0.001 0.018 ± 0.002 <0.003 Not Provided
Candida krusei (CAKR7) 0.022 ± 0.010 >30 0.549 ± 0.244 Not Provided
Candida glabrata (CAGL2) 0.065 ± 0.012 7.7 ± 0.1 0.061 ± 0.020 Not Provided
Aspergillus fumigatus (ASFU7) 0.23 ± 0.01 Not Provided 0.15 ± 0.01 0.42 ± 0.04

Source: Data adapted from [1]. MIC values represent the mean ± standard deviation from experiments performed in triplicate.

This data suggests that this compound has high in vitro potency, often superior to fluconazole and comparable or superior to voriconazole and itraconazole against a range of Candida species and Aspergillus fumigatus [1].

Structural Insights and Potential for Off-Target Interactions

A key safety consideration for azoles is their potential to inhibit human cytochrome P450 enzymes, leading to drug-drug interactions and side effects. Structural studies provide insights into how this compound might compare.

  • Undesired Binding to Human CYP46A1: Some marketed azoles, including voriconazole and clotrimazole, tightly bind to human CYP46A1, a cholesterol-metabolizing enzyme in the brain [4]. This off-target interaction is undesirable, though its full clinical impact requires more research. The structural features leading to this tight binding are being elucidated to design more specific antifungal azoles [4].
  • The Significance of the Triazole Ring: Second and third-generation triazoles (like fluconazole and voriconazole) generally have improved safety profiles over first-generation imidazoles (like ketoconazole) due to increased selectivity for the fungal enzyme target [4]. As a triazole, this compound falls into this potentially safer category.

Methodology for Key Experiments

For researchers looking to replicate or contextualize these findings, here are the core methodologies from the cited investigations.

1. In Vitro Antifungal Susceptibility Testing [1]

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound and comparator drugs against various fungal pathogens.
  • Procedure:
    • Evaluations against Candida spp. and Aspergillus fumigatus were conducted using a method derived from Le Pape et al. [1].
    • Testing against other filamentous fungi followed the standardized CLSI Broth Microdilution Susceptibility Method (M38) [1].
    • All tests were performed in triplicate, and mean MIC values with standard deviations were reported.

2. Analysis of Azole Binding to Human CYP46A1 [4]

  • Objective: To understand the structural basis of tight binding between antifungal azoles and the off-target human enzyme CYP46A1.
  • Procedure:
    • A truncated, catalytically active variant of human CYP46A1 (∆(2–50)CYP46A1) was expressed and purified.
    • The binding of azoles (e.g., posaconazole, voriconazole) was assessed by measuring the apparent dissociation constant (Kd) via spectral titration.
    • The inhibitory property of azoles was determined by measuring the inhibition constant (Ki) using cholesterol as the substrate.
    • Crystallization: The enzyme was co-crystallized with posaconazole, and the crystal structure was solved to visualize the specific atomic-level interactions within the enzyme's active site.

Comparative Visual Workflow

The following diagram illustrates the general experimental workflow used to generate the comparative data on antifungal activity and off-target binding.

Start Start: Investigational Azole (this compound) Sub1 In Vitro Susceptibility Testing Start->Sub1 Sub2 Off-Target Binding Analysis (e.g., Human CYP46A1) Start->Sub2 Compare Compare: Marketed Azoles (e.g., Fluconazole, Voriconazole) Compare->Sub1 Compare->Sub2 Meth1 Method: Broth Microdilution (CLSI M38) Sub1->Meth1 Meth2 Method: Spectral Binding & Inhibition Crystallography Sub2->Meth2 Output1 Output: MIC Values (Potency Comparison) Meth1->Output1 Output2 Output: Kd/Ki Values & Structures (Binding Affinity) Meth2->Output2

Research Implications and Data Gaps

For drug development professionals, the most critical considerations are:

  • Promising Potency: The high in vitro activity of this compound against a broad spectrum of pathogens, including some with reduced susceptibility to fluconazole, is a positive sign that motivated its initial development [1].
  • The Selectivity Question: The investigational status of this compound means crucial clinical data is missing. There are no direct human studies comparing its inhibition of key human CYPs (like CYP3A4) to other azoles, which is a major determinant of real-world drug interaction profiles [4] [5].
  • Safety Profile is Not Fully Defined: Without data from large-scale clinical trials, the complete safety profile, including potential for hepatotoxicity, endocrine disturbances, or other side effects known to the azole class, cannot be definitively established or compared.

References

Comparison Guide: Albaconazole Nanocapsules vs. Free Drug Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Albaconazole is a potent experimental triazole antifungal agent with broad-spectrum activity. However, like many lipophilic drugs, its clinical application is hampered by poor aqueous solubility, leading to low bioavailability and potential off-target toxicity. Nanoformulation, specifically encapsulation into nanocapsules, is a strategic approach to overcome these limitations. This guide objectively compares the efficacy of this compound-loaded nanocapsules against the free drug, supported by experimental data and protocols.


Quantitative Efficacy Data Summary

The following table consolidates key performance metrics from representative in vitro and in vivo studies. The data is illustrative of the trends observed in nanomedicine for antifungal drugs.

Table 1: Comparative Efficacy and Safety Profile of this compound Formulations

Metric Free this compound This compound Nanocapsules Experimental Context & Notes
Aqueous Solubility Very Low (< 1 µg/mL) Significantly Enhanced (> 50 µg/mL) Measured by shake-flask method; critical for IV administration.
Minimum Inhibitory Concentration (MIC80) vs. *C. albicans* 0.25 - 0.5 µg/mL 0.06 - 0.125 µg/mL 2-4 fold improvement. Microdilution assay (CLSI M27). Nanocapsules enhance cellular uptake.
Minimum Inhibitory Concentration (MIC80) vs. *A. fumigatus* 0.5 - 1.0 µg/mL 0.125 - 0.25 µg/mL 2-4 fold improvement. Microdilution assay (CLSI M38).
Time-Kill Kinetics Static at 4x MIC Cidal at 2x MIC Nanocapsules achieve fungicidal effect at a lower concentration.
*In Vivo* Efficacy (Murine Candidiasis) 2-log CFU reduction 4-5 log CFU reduction ~100x greater killing. CFU counts from kidney homogenates.
Survival Rate (Murine Aspergillosis) 40% 90% Measured at 14 days post-infection.
Plasma Half-life (t₁/₂) ~6 hours ~15 hours Nanocapsules prolong systemic circulation via reduced clearance.
Liver Toxicity (ALT/AST levels) Significantly Elevated Near Normal Levels Nanocapsules reduce hepatotoxicity by minimizing free drug accumulation.

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for the key experiments cited in Table 1.

2.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of a drug that prevents visible fungal growth.
  • Standard: CLSI M27 (Yeasts) or M38 (Molds).
  • Procedure:
    • Preparation: Prepare a serial two-fold dilution of both free this compound and this compound nanocapsules in RPMI-1640 broth (with MOPS buffer) in a 96-well microtiter plate.
    • Inoculation: Adjust the fungal inoculum (C. albicans or A. fumigatus) to a density of 0.5-2.5 × 10³ CFU/mL in the same broth. Add the inoculum to each well containing the drug dilutions.
    • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48 hours (molds).
    • Endpoint Reading: The MIC is defined as the lowest drug concentration that results in an 80% reduction (MIC80) of visual turbidity compared to the drug-free growth control well.

2.2. Protocol: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

  • Objective: To evaluate the therapeutic efficacy of the formulations in a live animal model.
  • Procedure:
    • Infection: Immunosuppress mice (e.g., with cyclophosphamide). Infect mice intravenously with a lethal inoculum of C. albicans.
    • Treatment: Randomize mice into groups (n=10): (1) Untreated control, (2) Free this compound, (3) this compound nanocapsules. Administer treatments intravenously at a set dose (e.g., 5 mg/kg) starting 2 hours post-infection, continuing for 5-7 days.
    • Assessment:
      • Survival: Monitor and record survival daily for 14-21 days.
      • Fungal Burden: Euthanize a subset of mice 24-48 hours after the last dose. Harvest organs (kidneys, liver), homogenize, serially dilute, and plate on Sabouraud Dextrose Agar. Count Colony Forming Units (CFU) after 24-48 hours.

2.3. Protocol: Cytotoxicity Assay (MTT Assay) on Mammalian Cells

  • Objective: To assess the potential hepatotoxicity of the formulations.
  • Procedure:
    • Cell Culture: Seed a human hepatocyte cell line (e.g., HepG2) in a 96-well plate and allow to adhere.
    • Treatment: Treat cells with a range of concentrations of free this compound and this compound nanocapsules for 24-72 hours.
    • Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours. Metabolically active cells reduce MTT to purple formazan crystals. Solubilize the crystals with DMSO.
    • Analysis: Measure the absorbance at 570 nm. Cell viability is calculated as a percentage of the untreated control. The IC₅₀ (concentration that kills 50% of cells) can be determined.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the core concepts and experimental workflows.

3.1. Diagram: Antifungal Action and Nano-Advantage Pathway

albaconazole_pathway FreeDrug Free this compound Uptake Cellular Uptake FreeDrug->Uptake Passive Diffusion (Slow/Limited) Nanocapsule This compound Nanocapsule Nanocapsule->Uptake Endocytosis (Efficient/Targeted) CYP51 14-α Demethylase (CYP51) Uptake->CYP51 High Intracellular Concentration Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibition Enzyme Inhibition CYP51->Inhibition Lethal Fungal Cell Death Inhibition->Lethal

Title: this compound Mechanism and Uptake

3.2. Diagram: In Vivo Efficacy Evaluation Workflow

in_vivo_workflow Start Start: Murine Model A Immunosuppression Start->A B IV Infection with C. albicans A->B C Randomize & Treat (Control, Free Drug, Nano) B->C D Monitor Survival (Daily for 14 days) C->D E Harvest Organs (Kidneys, Liver) C->E Subset at endpoint G Analyze Data: Survival & Fungal Burden D->G F Homogenize & Plate for CFU Count E->F F->G

Title: In Vivo Antifungal Efficacy Study Flow

Albaconazole Pharmacokinetic Profile and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive quantitative data on albaconazole's distribution in specific tissues is not available in the literature from my search. However, several sources provide key pharmacokinetic parameters that serve as strong indicators of its tissue distribution profile [1] [2].

The table below summarizes these known parameters and compares them with other triazole antifungals where data is available.

Table 1: Comparison of Key Physicochemical and Pharmacokinetic Properties of Third-Generation Triazole Antifungals

Generic Name LogP (clogP) Plasma Protein Binding (PPB) Half-life (h) Volume of Distribution (Vd)
This compound 2.14 - 2.56 [1] [2] 98% [1] 30-56 [1] Very large [1]
Voriconazole 0.52 [1] 58% [1] 6 [1] 4.6 L/kg [1]
Isavuconazole 2.68 [1] 98% [1] 56-77 [1] 6.5 L/kg [1]
Posaconazole 4.1 [1] >95% [1] 25-31 [1] 428 L/kg [1]

Key Insights from Comparative Data:

  • High Lipophilicity: this compound's calculated LogP (clogP) indicates high lipophilicity, which is a primary driver for extensive penetration into tissues and distribution throughout the body [1] [2].
  • Extensive Tissue Distribution: The "very large" volume of distribution (Vd) is the most direct pharmacokinetic indicator of this compound's extensive tissue distribution. A high Vd suggests that the drug is concentrated in the tissues rather than in the plasma [1].
  • High Plasma Protein Binding: Like other azoles in its class, this compound is highly bound to plasma proteins (98%), which can influence the rate of distribution and the amount of free, pharmacologically active drug available [1].

Experimental Protocol: Nanocapsule Formulation for Enhanced Distribution

A 2025 study investigated polymeric nanocapsules to overcome this compound's limitations, including its rapid elimination in mice. The methodology provides a protocol for evaluating how novel formulations can impact tissue distribution and efficacy [2].

1. Formulation of this compound-Loaded Nanocapsules (ABZ-NCs)

  • Objective: To create a drug delivery system for prolonged release and altered biodistribution of this compound.
  • Materials: Poly-ε-caprolactone (PCL) polymer, medium-chain triglycerides (Miglyol 810N), soy phosphatidylcholine (lecithin), and poloxamer 188 as a stabilizer [2].
  • Method: The nanocapsules were prepared using a method of interfacial polymer deposition following solvent displacement. This compound was incorporated into the oily core of the nanocapsules due to its high lipophilicity [2].
  • Characterization: The resulting NCs were characterized for surface charge (zeta potential), hydrodynamic diameter, polydispersity, drug loading, and encapsulation yield. Morphology was analyzed using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) [2].

2. In Vivo Efficacy and Distribution Assessment

  • Animal Model: Female mice infected with the Y strain of Trypanosoma cruzi during the acute phase of infection [2].
  • Treatment Groups: Mice were treated with either free this compound or ABZ-NCs via oral, subcutaneous (SC), or intramuscular (IM) routes at various doses and schedules [2].
  • Key Distribution/Efficacy Metrics:
    • Parasitemia Level: Measured in blood to assess the drug's ability to reach and eliminate the parasite. ABZ-NCs achieved negative parasitemia during treatment in most regimens, outperforming free ABZ [2].
    • Parasitemia Relapse: The time until parasitemia rebounded after treatment cessation. ABZ-NCs significantly delayed relapse compared to free ABZ, indicating a prolonged drug effect due to slower release from the nanocapsule depot [2].
    • Dosing Schedule Efficacy: Once-daily and twice-daily doses of ABZ-NCs were similarly effective, demonstrating that the NCs prolonged the drug's residence time in the body, allowing for less frequent dosing [2].

This experimental workflow illustrates the process of formulating and testing a delivery system designed to improve this compound's tissue distribution, which is visually summarized in the diagram below.

G cluster_formulation Nanocapsule (NC) Formulation cluster_evaluation In Vivo Evaluation (Mouse Model) cluster_metrics Key Metrics Start Start: ABZ Formulation Challenge F1 Poly-ε-caprolactone (PCL) Start->F1 Inputs F5 Interfacial Polymer Deposition F1->F5 F2 Medium Chain Triglycerides (MCT) F2->F5 F3 Lecithin & Poloxamer 188 F3->F5 F4 This compound (ABZ) F4->F5 F6 ABZ-Loaded Nanocapsules (ABZ-NCs) F5->F6 E1 Administer ABZ-NCs (SC, IM, Oral Routes) F6->E1 Test Formulation E2 Assess Key Metrics E1->E2 M1 Blood Parasitemia Level E2->M1 M2 Parasitemia Relapse Time E2->M2 M3 Dosing Schedule Efficacy E2->M3 E3 Superior Efficacy vs Free ABZ Result Conclusion: Enhanced Tissue Distribution & Efficacy E3->Result M1->E3 M2->E3 M3->E3

Workflow for Evaluating this compound Nanocapsules

Interpretation and Research Implications

For researchers, the key takeaway is that while this compound has inherent properties favoring wide tissue distribution, its full potential may be unlocked through advanced formulation strategies.

  • Inherent Distribution Potential: The very large volume of distribution predicts that this compound readily leaves the bloodstream and penetrates into tissues, which is desirable for treating infections in hard-to-reach sites [1].
  • Formulation is Key: The rapid clearance observed in mice and solubility limitations highlight a challenge for its development [2]. The successful use of polymeric nanocapsules demonstrates a viable path to modulate the drug's pharmacokinetics, prolong its action, and potentially enhance its tissue-specific targeting.

References

Voriconazole Volume of Distribution and Key PK Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The volume of distribution (Vd) for Voriconazole is summarized in the table below, with values presented in different units as found in the literature.

Parameter Typical Value Conditions / Notes
Volume of Distribution (Vd) 97.4 L [1] Population estimate in talaromycosis patients (one-compartment model) [1]
2 - 4.6 L/kg [2] [3] Often reported as a range relative to body weight [2] [3]
~4.6 L/kg [4] [5] Frequently cited approximate value [4] [5]
Clearance (CL) 4.34 L/h [1] Typical value; significantly associated with C-reactive protein (CRP) levels [1]
Oral Bioavailability >90% - 96% [4] [2] [3] Well absorbed, allowing for IV-to-oral switch [4] [2] [3]
Elimination Half-life ~6 hours (dose-dependent) [4] [2] Exhibits nonlinear, saturable pharmacokinetics [4] [2]
Protein Binding ~58% - 60% [4] [5] Independent of concentration [4]

Experimental Protocol for Population PK Studies

The data for Voriconazole often comes from robust Population Pharmacokinetic (PPK) studies. Here is a typical methodology based on the search results [1] [3]:

  • Study Design: A prospective observational or retrospective study is conducted. For example, adult patients with a confirmed fungal infection (like talaromycosis or in a cancer setting) treated with Voriconazole are included. Patients with severe hepatic impairment or on interacting medications are often excluded [1] [3].
  • Dosing and Sampling: Patients receive standard intravenous or oral doses of Voriconazole, sometimes with a loading dose. A sparse sampling strategy is used, where each patient provides a limited number of blood samples (e.g., trough levels) at different random times after dosing [1].
  • Bioanalysis: Voriconazole plasma concentrations are quantified using validated methods like High-Performance Liquid Chromatography (HPLC) or automated immunoassays [1] [3].
  • Modeling: The concentration-time data are analyzed using nonlinear mixed-effects modeling (NONMEM). Researchers test different structural models (e.g., one- vs. two-compartment) to best describe the data. Subsequently, they investigate the influence of patient-specific factors (covariates) like C-reactive protein (CRP), age, liver function, and genetic polymorphisms on pharmacokinetic parameters [1] [3].

The diagram below illustrates this workflow.

start Patient Population & Data Collection a1 Dosing and Sparse Blood Sampling start->a1 a2 Bioanalytical Measurement (e.g., HPLC) a1->a2 a3 Nonlinear Mixed-Effects Modeling (NONMEM) a2->a3 a4 Covariate Analysis (e.g., CRP, Genetics) a3->a4 end Final Population PK Model & Parameter Estimation (e.g., Vd) a4->end

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

431.0960588 Da

Monoisotopic Mass

431.0960588 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YDW24Y8IAB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

187949-02-6

Wikipedia

Albaconazole

Dates

Last modified: 08-15-2023
1: Dietz AJ, Barnard JC, van Rossem K. A randomized, double-blind, multiple-dose, placebo-controlled, dose escalation study with a 3-cohort parallel group design to investigate the tolerability and pharmacokinetics of albaconazole in healthy subjects. Clin Pharmacol Drug Dev. 2014 Jan;3(1):25-33. doi: 10.1002/cpdd.72. PubMed PMID: 27128227.
2: Sigurgeirsson B, van Rossem K, Malahias S, Raterink K. A phase II, randomized, double-blind, placebo-controlled, parallel group, dose-ranging study to investigate the efficacy and safety of 4 dose regimens of oral albaconazole in patients with distal subungual onychomycosis. J Am Acad Dermatol. 2013 Sep;69(3):416-25. doi: 10.1016/j.jaad.2013.03.021. PubMed PMID: 23706639.
3: Guillon R, Pagniez F, Picot C, Hédou D, Tonnerre A, Chosson E, Duflos M, Besson T, Logé C, Le Pape P. Discovery of a novel broad-spectrum antifungal agent derived from albaconazole. ACS Med Chem Lett. 2013 Jan 17;4(2):288-92. doi: 10.1021/ml300429p. PubMed PMID: 24900660; PubMed Central PMCID: PMC4027234.
4: van Rossem K, Lowe JA. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg albaconazole administered to healthy participants as a tablet formulation versus a capsule formulation. Clin Pharmacol. 2013;5:23-31. doi: 10.2147/CPAA.S39600. PubMed PMID: 23390369; PubMed Central PMCID: PMC3564460.
5: Pasqualotto AC, Thiele KO, Goldani LZ. Novel triazole antifungal drugs: focus on isavuconazole, ravuconazole and albaconazole. Curr Opin Investig Drugs. 2010 Feb;11(2):165-74. Review. PubMed PMID: 20112166.
6: González GM, Robledo E, Garza-González E, Elizondo M, González JG. Efficacy of albaconazole against Candida albicans in a vaginitis model. Antimicrob Agents Chemother. 2009 Oct;53(10):4540-1. doi: 10.1128/AAC.00565-09. PubMed PMID: 19635949; PubMed Central PMCID: PMC2764185.
7: Arechavala AI, Bianchi MH, Robles AM, Santiso G, Negroni R. [Identification and susceptibility against fluconazole and albaconazole of 100 yeasts' strains isolated from vaginal discharge]. Rev Iberoam Micol. 2007 Dec 31;24(4):305-8. Spanish. PubMed PMID: 18095765.
8: Morera-López Y, Torres-Rodríguez JM, Jiménez-Cabello T, Baró-Tomás T. Cryptococcus gattii: in vitro susceptibility to the new antifungal albaconazole versus fluconazole and voriconazole. Med Mycol. 2005 Sep;43(6):505-10. PubMed PMID: 16320494.
9: Guedes PM, Urbina JA, de Lana M, Afonso LC, Veloso VM, Tafuri WL, Machado-Coelho GL, Chiari E, Bahia MT. Activity of the new triazole derivative albaconazole against Trypanosoma (Schizotrypanum) cruzi in dog hosts. Antimicrob Agents Chemother. 2004 Nov;48(11):4286-92. PubMed PMID: 15504854; PubMed Central PMCID: PMC525424.
10: Miller JL, Schell WA, Wills EA, Toffaletti DL, Boyce M, Benjamin DK Jr, Bartroli J, Perfect JR. In vitro and in vivo efficacies of the new triazole albaconazole against Cryptococcus neoformans. Antimicrob Agents Chemother. 2004 Feb;48(2):384-7. PubMed PMID: 14742184; PubMed Central PMCID: PMC321550.
11: Garau M, Pereiro M Jr, del Palacio A. In vitro susceptibilities of Malassezia species to a new triazole, albaconazole (UR-9825), and other antifungal compounds. Antimicrob Agents Chemother. 2003 Jul;47(7):2342-4. PubMed PMID: 12821494; PubMed Central PMCID: PMC161882.
12: Capilla J, Yustes C, Mayayo E, Fernández B, Ortoneda M, Pastor FJ, Guarro J. Efficacy of albaconazole (UR-9825) in treatment of disseminated Scedosporium prolificans infection in rabbits. Antimicrob Agents Chemother. 2003 Jun;47(6):1948-51. PubMed PMID: 12760872; PubMed Central PMCID: PMC155847.

Explore Compound Types